(+)-Norcisapride
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317959 | |
| Record name | Norcisapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-69-8, 202590-69-0 | |
| Record name | Norcisapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcisapride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticalopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticalopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norcisapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCISAPRIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORCISAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prokinetic Mechanism of (+)-Norcisapride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, the primary active metabolite of the gastroprokinetic agent cisapride, exerts its pharmacological effects predominantly through a multimodal mechanism involving serotonergic and, to a lesser extent, other receptor systems. Understanding the nuanced interactions of this compound with its molecular targets is crucial for the development of safer and more effective prokinetic therapies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: 5-HT4 Receptor Agonism
The principal mechanism underlying the prokinetic activity of this compound is its function as a potent agonist at the serotonin (B10506) 5-HT4 receptor.[1] Activation of these receptors, which are Gs-protein coupled, initiates a signaling cascade that leads to the enhanced release of acetylcholine (B1216132) (ACh) in the myenteric plexus of the gastrointestinal tract.[2] This localized increase in ACh stimulates muscarinic receptors on smooth muscle cells, thereby increasing gastrointestinal motility, accelerating gastric emptying, and improving intestinal transit.[2][3]
Signaling Pathway of 5-HT4 Receptor Activation
The activation of the 5-HT4 receptor by this compound triggers a series of intracellular events culminating in the release of acetylcholine.
References
An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride (B12094), a gastroprokinetic agent.[1][2] It functions as a serotonin (B10506) 5-HT4 receptor agonist, which stimulates the release of acetylcholine (B1216132) in the enteric nervous system.[2][3] This mechanism enhances gastrointestinal motility, making it a subject of interest for the treatment of conditions like gastroesophageal reflux disease (GERD) and gastroparesis.[1] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound.
Chemical and Physical Properties
This compound is a benzamide (B126) derivative with the systematic IUPAC name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | PubChem[1] |
| Molecular Formula | C14H20ClN3O3 | PubChem[1] |
| SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | PubChem[1] |
| InChI | InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | PubChem[1] |
| InChIKey | OMLDMGPCWMBPAN-YPMHNXCESA-N | PubChem[1] |
| CAS Number | 83863-69-8 | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 313.78 g/mol | PubChem[1] |
| XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 313.1193192 Da | PubChem[1] |
| Monoisotopic Mass | 313.1193192 Da | PubChem[1] |
| Topological Polar Surface Area | 85.6 Ų | PubChem[1] |
| Heavy Atom Count | 21 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 358 | PubChem[1] |
| Melting Point | 276-278 °C (dec.) (for Nor Cisapride Hydrochloride) | LabSolutions[4] |
| Solubility | Data not available |
Chemical Structure
This compound possesses a stereochemically defined structure, which is crucial for its biological activity. The molecule consists of a substituted benzamide moiety linked to a methoxypiperidine ring. The specific stereoisomer is (3S,4R), which dictates its interaction with the target receptor.
Synthesis and Experimental Protocols
A general synthetic approach for related compounds involves the amidation of 4-amino-5-chloro-2-methoxybenzoic acid with a suitable piperidine (B6355638) derivative.[5][6]
Representative Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Pharmacological Activity and Signaling Pathway
This compound is a potent agonist of the serotonin 5-HT4 receptor.[2][3] The activation of this receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to increased gastrointestinal motility.
5-HT4 Receptor Signaling Pathway
Upon binding of this compound to the 5-HT4 receptor, the associated Gαs subunit of the G-protein is activated. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In the context of the enteric nervous system, this signaling cascade facilitates the release of acetylcholine from motor neurons in the myenteric plexus.[3] The increased availability of acetylcholine at the neuromuscular junction enhances smooth muscle contraction and promotes gastrointestinal transit.[3][7][8]
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Metabolism
This compound is the major metabolite of cisapride, formed through N-dealkylation of the piperidine ring.[9][10][11] This biotransformation is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[3][8]
Metabolic Transformation Workflow
Caption: Metabolic conversion of Cisapride to this compound.
Conclusion
This compound is a pharmacologically active metabolite with a well-defined chemical structure and mechanism of action. Its role as a 5-HT4 receptor agonist underscores its potential in the development of new prokinetic agents. Further research into its specific physical properties and the development of detailed synthetic protocols will be valuable for its future therapeutic applications.
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. labsolu.ca [labsolu.ca]
- 5. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 6. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]
- 7. drugs.com [drugs.com]
- 8. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cisapride CAS#: 81098-60-4 [m.chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Synthesis of (+)-Norcisapride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, the dextrorotatory enantiomer of norcisapride (B1231896), is the major metabolite of the gastroprokinetic agent cisapride (B12094). Norcisapride is formed in vivo through oxidative N-dealkylation at the piperidine (B6355638) nitrogen of cisapride. Due to the stereospecific nature of many pharmacological interactions, the synthesis of enantiomerically pure compounds is of significant interest in drug development. This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining this compound, focusing on asymmetric synthesis and chiral resolution methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the development of efficient and stereoselective synthetic routes.
Core Synthetic Strategies
The synthesis of this compound, with the IUPAC name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide, hinges on the stereoselective construction of the chiral cis-1,3,4-substituted piperidine core. Two primary strategies can be envisioned:
-
Asymmetric Synthesis: This approach involves the synthesis of a chiral piperidine intermediate, specifically the (3S,4R)-enantiomer, which is then coupled with the substituted benzoic acid moiety.
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of a key intermediate or the final norcisapride compound, followed by the separation of the desired (+)-enantiomer from the (-)-enantiomer using a chiral resolving agent.
A third, less direct, but relevant pathway involves the synthesis of (+)-cisapride followed by a chemical N-dealkylation to yield this compound.
Pathway 1: Asymmetric Synthesis of the Chiral Piperidine Intermediate
A reported enantioselective synthesis of a key precursor to the (3S,4R)-piperidine core provides a viable route to this compound. This pathway focuses on building the chiral centers with the desired stereochemistry from the outset. A key intermediate is (3S,4R)-4-benzylamino-3-methoxypiperidine.
Synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine
A multi-step synthesis starting from trans-4-formylazetidin-2-one has been described to achieve the desired chiral piperidine intermediate[1]. The overall yield for this six-step process is reported to be 12%[1].
Key Steps and Experimental Protocols:
While the full experimental details from the primary literature provide the most accurate guide, the key transformations involve:
-
Nitro-aldol reaction: Reaction of a cis-3-methoxy-4-formyl-β-lactam with nitromethane.
-
Acetylation and Elimination: Conversion of the nitro-aldol product to a nitroalkene.
-
Reduction and Cyclization: Reduction of the nitroalkene and subsequent intramolecular cyclization to form the piperidine ring.
-
Stereochemical Control: The stereochemistry is established from the chiral β-lactam starting material.
Final Coupling Reaction:
Once the chiral intermediate, (3S,4R)-4-amino-3-methoxypiperidine, is obtained (following debenzylation of the precursor), it is coupled with 4-amino-5-chloro-2-methoxybenzoic acid.
-
Experimental Protocol for Amide Coupling:
-
Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).
-
Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like triethylamine (B128534) or diisopropylethylamine.
-
Add a solution of (3S,4R)-4-amino-3-methoxypiperidine in the same solvent dropwise to the activated benzoic acid solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted reagents and salts.
-
Purify the crude product by column chromatography to obtain this compound.
-
Quantitative Data for Asymmetric Synthesis Pathway:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | trans-4-formylazetidin-2-one | Multi-step sequence | (3S,4R)-4-benzylamino-3-methoxypiperidine | 12 (overall) | >98 |
| 2 | (3S,4R)-4-amino-3-methoxypiperidine, 4-amino-5-chloro-2-methoxybenzoic acid | DCC, Et3N, DCM, rt | This compound | (Not Reported) | >98 |
Note: The yield for the final coupling step is not explicitly reported in the available literature and would need to be optimized.
Diagram of Asymmetric Synthesis Pathway:
Caption: Asymmetric synthesis route to this compound.
Pathway 2: Chiral Resolution of Racemic Norcisapride
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as fractional crystallization.
Synthesis of Racemic Norcisapride:
Racemic norcisapride can be synthesized by coupling racemic cis-4-amino-3-methoxypiperidine with 4-amino-5-chloro-2-methoxybenzoic acid using standard peptide coupling methods as described in Pathway 1.
Chiral Resolution Protocol:
-
Salt Formation: Dissolve racemic norcisapride in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add a solution of a chiral resolving agent, such as a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), in the same solvent.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one of the norcisapride enantiomers will preferentially crystallize due to lower solubility.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be assessed by polarimetry or chiral HPLC. Further recrystallizations may be necessary to achieve high enantiomeric excess.
-
Liberation of the Free Base: Dissolve the diastereomeric salt in water and treat with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to neutralize the resolving agent and precipitate the enantiomerically pure this compound.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield the final product.
Quantitative Data for Chiral Resolution:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Racemic Norcisapride | L-(+)-Tartaric Acid, Ethanol | Diastereomeric Salt | Theoretical max. 50 | >99 (after recrystallization) |
| 2 | Diastereomeric Salt | NaOH (aq) | This compound | High | >99 |
Diagram of Chiral Resolution Workflow:
Caption: Chiral resolution workflow for this compound.
Pathway 3: N-Dealkylation of (+)-Cisapride
Since this compound is a metabolite of cisapride, a synthetic route involving the N-dealkylation of optically pure (+)-cisapride is also plausible. This would first require the synthesis or resolution of cisapride to obtain the (+) enantiomer.
Methods for N-Dealkylation:
Several chemical methods are available for the N-dealkylation of tertiary amines. Two common methods are the von Braun reaction and the use of chloroformate reagents.
-
Von Braun Reaction: This method involves the reaction of the tertiary amine with cyanogen (B1215507) bromide (CNBr), followed by hydrolysis of the resulting cyanamide (B42294) to the secondary amine.
-
Chloroformate Reagents: Reagents such as phenyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate (B1207046), which is then cleaved to yield the secondary amine.
Experimental Protocol for N-Dealkylation (General):
-
Reaction with Chloroformate: Dissolve (+)-cisapride in an inert solvent like dichloromethane. Add a chloroformate reagent (e.g., α-chloroethyl chloroformate) and stir at room temperature or gentle reflux.
-
Carbamate Cleavage: After the initial reaction is complete, the solvent is typically removed, and the intermediate carbamate is cleaved by heating in methanol.
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous base and purified by chromatography to yield this compound.
Quantitative Data for N-Dealkylation:
| Step | Reactant | Reagents & Conditions | Product | Yield (%) |
| 1 | (+)-Cisapride | 1. α-Chloroethyl chloroformate, DCM2. Methanol, reflux | This compound | (Variable, typically moderate to good) |
Diagram of N-Dealkylation Pathway:
Caption: N-Dealkylation route from (+)-Cisapride.
Conclusion
The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and challenges. The asymmetric synthesis route offers the potential for high enantiopurity from an early stage, while chiral resolution provides a reliable method for separating enantiomers from a racemic mixture. The N-dealkylation of (+)-cisapride presents a viable alternative if the precursor is readily available. The selection of the optimal pathway will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of this compound and related chiral compounds.
References
Pharmacological Profile of (+)-Norcisapride at 5-HT4 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of (+)-Norcisapride, a metabolite of the 5-HT4 receptor agonist cisapride (B12094), at the 5-hydroxytryptamine-4 (5-HT4) receptor. While specific quantitative data for the (+)-enantiomer of norcisapride (B1231896) is limited in publicly available literature, this guide synthesizes the known pharmacology of cisapride and its metabolites at the 5-HT4 receptor, detailing its mechanism of action, signaling pathways, and the experimental protocols used for its characterization. The guide includes detailed methodologies for key in vitro assays, quantitative data for related compounds, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to 5-HT4 Receptor Agonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, central nervous system, and heart.[1] Activation of the 5-HT4 receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade plays a crucial role in regulating various physiological processes, including gastrointestinal motility.[1]
Cisapride, a well-characterized 5-HT4 receptor agonist, enhances gastrointestinal motility by stimulating the release of acetylcholine (B1216132) from cholinergic neurons in the myenteric plexus.[2] This prokinetic effect has been utilized in the treatment of gastrointestinal disorders. Norcisapride is the major metabolite of cisapride, and its pharmacological activity at the 5-HT4 receptor is of significant interest for understanding the overall therapeutic and potential side-effect profile of its parent compound. Studies have shown that the metabolism of cisapride is stereoselective, with norcisapride being preferentially formed from (+)-cisapride.[3] However, a detailed pharmacological characterization of this compound at the 5-HT4 receptor remains to be fully elucidated in the available literature.
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Cisapride | Human 5-HT4 | Functional Assay | EC50 | 140 | [4][5] |
| Cisapride | Human 5-HT4 | Binding Assay | Ki | ~14 | [6] |
| Serotonin (5-HT) | Human 5-HT4 | Functional Assay | EC50 | - | |
| Prucalopride | Human 5-HT4 | Functional Assay | EC50 | - | |
| Tegaserod | Human 5-HT4 | Functional Assay | EC50 | - |
Note: The lack of specific quantitative data for this compound is a significant gap in the current literature and represents an area for future research.
Signaling Pathways and Mechanism of Action
Activation of the 5-HT4 receptor by an agonist like cisapride initiates a well-defined signaling cascade within the target cell, primarily the cholinergic neurons of the myenteric plexus.
The binding of an agonist to the 5-HT4 receptor induces a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels, which ultimately facilitates the release of acetylcholine from the presynaptic terminal of cholinergic neurons in the myenteric plexus. This enhanced cholinergic stimulation of the gut musculature results in increased gastrointestinal motility.
Experimental Protocols
The characterization of a compound's activity at the 5-HT4 receptor involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT4 antagonist).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, the primary second messenger of the 5-HT4 receptor. It is used to determine the potency (EC50) and efficacy of an agonist.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (this compound) to the wells.
-
Include control wells with vehicle only (basal level) and a known full 5-HT4 receptor agonist (positive control).
-
Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).
-
Acetylcholine Release Assay
This assay directly measures the functional consequence of 5-HT4 receptor activation in a physiologically relevant tissue preparation, the myenteric plexus of the intestine.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum or colon.
-
Prepare longitudinal muscle-myenteric plexus (LMMP) strips.
-
Pre-incubate the tissue strips with a radiolabeled acetylcholine precursor, such as [3H]-choline, to allow for its uptake and conversion to [3H]-acetylcholine in the cholinergic neurons.
-
-
Stimulation and Superfusate Collection:
-
Mount the tissue strips in an organ bath and continuously superfuse them with a physiological salt solution.
-
Collect fractions of the superfusate at regular intervals to measure the basal release of [3H]-acetylcholine.
-
Stimulate the tissue with varying concentrations of the test agonist (this compound) by adding it to the superfusion buffer.
-
Continue to collect superfusate fractions during and after agonist stimulation.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each collected superfusate fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]-acetylcholine released in each fraction.
-
Express the agonist-evoked release as a percentage of the basal release.
-
Plot the percentage increase in acetylcholine release as a function of the agonist concentration to determine the potency and efficacy of the compound in this functional assay.
-
Conclusion
This compound, as a metabolite of the potent 5-HT4 receptor agonist cisapride, is expected to exhibit agonist activity at this receptor, contributing to the overall prokinetic effects observed with its parent compound. The primary mechanism of action involves the activation of the Gs-cAMP signaling pathway in cholinergic neurons of the myenteric plexus, leading to enhanced acetylcholine release and increased gastrointestinal motility. While specific quantitative pharmacological data for this compound is currently lacking in the public domain, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research is warranted to precisely define the binding affinity, potency, and efficacy of this compound at the 5-HT4 receptor to fully understand its pharmacological profile and potential clinical relevance. This will be crucial for a complete understanding of the stereoselective pharmacology of cisapride and its metabolites.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 3. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Role of (+)-Norcisapride as the Primary Metabolite of Cisapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), a substituted piperidinyl benzamide, is a gastroprokinetic agent that functions primarily as a serotonin (B10506) 5-HT4 receptor agonist.[1][2] Its clinical use has been significantly curtailed due to concerns over cardiac arrhythmias associated with QT interval prolongation, a consequence of its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[3][4][5] The metabolism of cisapride is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth examination of (+)-norcisapride, the primary metabolite of cisapride, detailing the metabolic pathways, enzymatic processes, and comparative pharmacology of the parent drug and its metabolite. While quantitative pharmacokinetic and pharmacodynamic data for this compound are limited, this guide consolidates the available information to provide a comprehensive resource for researchers in pharmacology and drug development.
Metabolism of Cisapride to this compound
Cisapride undergoes extensive metabolism in the body, with less than 10% of the parent drug excreted unchanged.[6] The primary metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, resulting in the formation of this compound.[6][7] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2A6.[7] In vivo studies have confirmed that norcisapride (B1231896) is the principal metabolite found in plasma, feces, and urine.[6][7] The formation of norcisapride is stereoselective, with the (+)-enantiomer of cisapride being metabolized more readily than the (-)-enantiomer.
The contribution of metabolites to the overall pharmacological activity of cisapride is generally considered to be negligible.[7]
Metabolic Pathway of Cisapride
The metabolic conversion of cisapride to this compound is a crucial step in its elimination. The following diagram illustrates this primary metabolic pathway.
Quantitative Data
Pharmacokinetic Parameters of Cisapride
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | ~33-40% | Human | [1][8] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Human | [6] |
| Elimination Half-life (t½) | 6 - 12 hours | Human | [1][6] |
| Volume of Distribution (Vd) | ~180 L | Human | [6] |
| Plasma Protein Binding | 97.5 - 98% | Human | [6] |
Pharmacokinetic Parameters of Cisapride Enantiomers
| Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) | Reference(s) |
| (-)-Cisapride | 30 ± 13.6 | 201 ± 161 | 4.7 ± 2.7 | [9] |
| (+)-Cisapride | 10.5 ± 3.4 | 70 ± 51.5 | 4.8 ± 3.0 | [9] |
Pharmacodynamic Parameters of Cisapride
| Target | Parameter | Value | Assay | Reference(s) |
| 5-HT4 Receptor | EC50 | 140 nM | Functional Assay | [10] |
| hERG Channel | IC50 | 6.5 - 44.5 nM | Patch Clamp | [3][4][5][11] |
Experimental Protocols
In Vitro Metabolism of Cisapride using Human Liver Microsomes
This protocol is a generalized representation based on commonly cited methodologies for studying drug metabolism.
Objective: To determine the in vitro metabolism of cisapride and identify its metabolites.
Materials:
-
Cisapride
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of cisapride in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.2-1 mg/mL protein concentration) in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the cisapride substrate (final concentrations can range from 1-100 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
Analyze the samples using a validated HPLC-MS/MS method to separate and identify cisapride and its metabolites.
HPLC-MS/MS Method for Cisapride and this compound Analysis
This is a representative protocol for the analytical determination of cisapride and its primary metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute the compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cisapride: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: The specific precursor and product ions, as well as collision energies, should be optimized for the instrument being used.
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Cisapride exerts its prokinetic effects through the activation of 5-HT4 receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 11. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to (+)-Norcisapride: IUPAC Nomenclature, Synonyms, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (+)-Norcisapride, the primary active metabolite of the gastroprokinetic agent Cisapride (B12094). The document details its chemical identity, including the IUPAC nomenclature and a wide array of known synonyms. A summary of available physicochemical and pharmacokinetic data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the established mechanism of action of this compound as a serotonin (B10506) 5-HT₄ receptor agonist, including a detailed visualization of the associated signaling pathway. Methodological insights into the synthesis of the parent compound and analytical techniques for its metabolites are also discussed to support further research and development.
Chemical Identity
IUPAC Nomenclature
The formal IUPAC name for this compound is 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide [1].
Synonyms
This compound is also known by a variety of other names and identifiers, which are crucial for comprehensive literature and database searches. These include:
-
Ticalopride[1]
-
Ticalopride [INN][1]
-
This compound[1]
-
Ticaloprida[1]
-
Naronapride metabolite m4[1]
-
QNG273A81O[1]
-
Benzamide, 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxy-4-piperidinyl]-[1]
-
4-amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide[1]
-
4-AMINO-5-CHLORO-2-METHOXY-N-((3S,4R)-3-METHOXY-4-PIPERIDINYL)BENZAMIDE[1]
-
BENZAMIDE, 4-AMINO-5-CHLORO-2-METHOXY-N-((3S,4R)-3-METHOXY-4-PIPERIDINYL)-[1]
-
BENZAMIDE, 4-AMINO-5-CHLORO-2-METHOXY-N-(3-METHOXY-4-PIPERIDINYL)-, CIS-(+)-[1]
-
ticalopridum[1]
-
Cisapride Impurity 1
Physicochemical and Pharmacokinetic Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, Cisapride, and some data for Norcisapride hydrochloride provide valuable insights.
Physicochemical Data
| Property | Value | Compound |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | This compound |
| Molecular Weight | 313.78 g/mol | This compound |
| Melting Point | 276-278 °C (dec.) | Norcisapride Hydrochloride |
| Solubility | Sparingly soluble in methanol; Soluble in acetone; Practically insoluble in water | Cisapride |
| pKa (Strongest Basic) | 8.24 (Predicted) | Cisapride |
| LogP | 3.3 (Experimental) | Cisapride |
Note: Data for Cisapride is provided for reference.
Pharmacokinetic Data
This compound is the principal metabolite of Cisapride, formed through N-dealkylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The pharmacokinetic profile of Cisapride is stereoselective, with studies indicating that Norcisapride is preferentially formed from the (+)-enantiomer of Cisapride.
| Parameter | Value | Compound | Species | Notes |
| Bioavailability | 35-40% | Cisapride | Human | Oral administration[2]. |
| Half-life (t½) | 4.8 ± 3 h | (+)-Cisapride | Human | Following a single oral dose[3]. |
| Cmax | 10.5 ± 3.4 ng/mL | (+)-Cisapride | Human | Following a single 10 mg oral dose[3]. |
| AUC(0, ∞) | 70 ± 51.5 ng·h/mL | (+)-Cisapride | Human | Following a single 10 mg oral dose[3]. |
| Clearance | 34.7 ± 7.9 mL/min | Norcisapride | Human | Hemodialysis clearance[4]. |
Mechanism of Action and Signaling Pathway
This compound, similar to its parent compound, is a serotonin 5-HT₄ receptor agonist. This interaction is the primary mechanism underlying its prokinetic effects on the gastrointestinal tract.
5-HT₄ Receptor Agonism
Activation of the 5-HT₄ receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately results in the enhanced release of acetylcholine (B1216132) in the myenteric plexus of the enteric nervous system. The increased availability of acetylcholine promotes gastrointestinal motility.
Signaling Pathway Diagram
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of Racemic Norcisapride (Conceptual Outline)
The synthesis of Norcisapride would conceptually follow the synthesis of Cisapride, with the key difference being the absence of the N-alkylation step that introduces the 3-(4-fluorophenoxy)propyl group in Cisapride. A general approach would involve:
-
Synthesis of the piperidine (B6355638) intermediate: Preparation of cis-4-amino-3-methoxypiperidine.
-
Amide coupling: Reaction of the piperidine intermediate with 4-amino-5-chloro-2-methoxybenzoic acid or an activated derivative thereof.
Chiral Separation
To obtain optically pure this compound, chiral separation techniques would be employed on the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.
General Protocol for Chiral HPLC Separation:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., amylose (B160209) or cellulose (B213188) derivatives).
-
Mobile Phase Optimization: Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Method Validation: Validate the method for resolution, selectivity, and reproducibility.
-
Preparative Chromatography: Scale up the analytical method to a preparative scale to isolate a sufficient quantity of each enantiomer.
-
Enantiomeric Purity Analysis: Confirm the enantiomeric purity of the collected fractions using the validated analytical method.
5-HT₄ Receptor Binding Assay
To determine the binding affinity (Ki or IC₅₀) of this compound for the 5-HT₄ receptor, a radioligand binding assay is a standard method.
General Protocol for 5-HT₄ Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the 5-HT₄ receptor (e.g., guinea pig striatum).
-
Radioligand: Use a specific 5-HT₄ receptor radioligand, such as [³H]-GR113808.
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a key pharmacological entity, being the active metabolite of Cisapride. Its action as a selective 5-HT₄ receptor agonist underscores its therapeutic potential in gastrointestinal motility disorders. While a complete quantitative profile for this compound is still emerging, this guide consolidates the current knowledge on its chemical identity, physicochemical and pharmacokinetic characteristics, and mechanism of action. The provided conceptual experimental workflows offer a foundation for researchers to further investigate this compound. Future studies should focus on elucidating the specific binding affinities and a complete pharmacokinetic profile of this compound to fully characterize its therapeutic potential.
References
- 1. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the biological activity of (+)-Norcisapride in vitro
An In-depth Technical Guide to the In Vitro Biological Activity of (+)-Norcisapride
Introduction
This compound, also known as Ticalopride, is the primary active metabolite of cisapride (B12094), a gastroprokinetic agent.[1] It is formed in vivo through N-dealkylation of the parent compound, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] While the pharmacological activity of cisapride is well-documented, this guide focuses on the specific in vitro biological profile of its dextrorotatory enantiomer, this compound. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its investigation.
Mechanism of Action
The primary mechanism of action for this compound is centered on its interaction with serotonin (B10506) (5-HT) receptors. It is characterized as a potent 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[4]
-
5-HT₄ Receptor Agonism : Similar to its parent compound, this compound stimulates 5-HT₄ receptors.[5] This G-protein coupled receptor, when activated, initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] In the context of the gastrointestinal (GI) tract, this action enhances the release of acetylcholine (B1216132) from nerve endings in the myenteric plexus, which in turn stimulates GI motility.[5]
-
5-HT₃ Receptor Antagonism : The antagonistic activity at 5-HT₃ receptors contributes to its pharmacological profile. 5-HT₃ receptors are ligand-gated ion channels, and their blockade can modulate neurotransmission in both the central and peripheral nervous systems.
While this compound shares a similar 5-HT₄ receptor affinity with cisapride, its functional effects can differ depending on the tissue. For instance, in some in vitro models, it has been observed to have approximately 15% of the prokinetic activity of cisapride.[1] Furthermore, one study reported that it failed to increase atrial contractility, suggesting it might act as a silent antagonist or partial agonist in certain cardiovascular tissues.[7]
Quantitative Biological Data
The following tables summarize the available quantitative data for the in vitro activity of this compound. For comparative context, data for the parent compound, cisapride, is also included where available.
Table 1: Receptor Binding Affinity
Data for specific this compound binding affinity (Kᵢ) is limited in publicly accessible literature. The table includes IC₅₀ values from competitive binding assays and qualitative data for related compounds.
| Compound | Receptor | Preparation | Radioligand | Value | Reference |
| Derivative of Norcisapride | 5-HT₄ | Not Specified | Not Specified | IC₅₀ = 0.067 µM | [6] |
| Cisapride | 5-HT₄ | Guinea Pig Striatal Membranes | [³H]GR113808 | Potent Inhibition | [8] |
| ATI-7505 & ATI-7508 (derived from this compound) | 5-HT₄ | Not Specified | Not Specified | Higher affinity than (-)-norcisapride derivatives | [9] |
Table 2: In Vitro Functional Activity
Functional activity is typically assessed by measuring the compound's ability to elicit a biological response, such as the generation of a second messenger (e.g., cAMP).
| Compound | Assay Type | Cell Line / Tissue | Parameter | Value | Reference |
| Norcisapride | cAMP Assay | HEK293/L9 cells | EC₅₀ | 8.90 nM | [10] |
| Norcisapride | Functional Assay | Human recombinant 5-HT₄ receptor | EC₅₀ | 290 nM | [10] |
| Cisapride | Functional Assay | Human recombinant 5-HT₄ receptor | EC₅₀ | 140 nM | [11] |
*Note: The specific enantiomer ((+) or (-)) of Norcisapride was not explicitly stated in the data source.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of compounds like this compound. Below are generalized protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[5][12]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT₄ receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the 5-HT₄ receptor.
-
Radioligand (e.g., [³H]GR113808).
-
Test compound: this compound, serially diluted.
-
Non-specific binding control (a high concentration of an unlabeled competing ligand).
-
Assay Buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound.[5][13]
-
Total and Non-Specific Binding: Include control wells for total binding (receptor + radioligand, no test compound) and non-specific binding (receptor + radioligand + high concentration of unlabeled ligand).[13]
-
Equilibrium: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, specifically for Gₛ-coupled receptors like 5-HT₄, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT₄ receptor agonist.
Materials:
-
Whole cells stably or transiently expressing the human 5-HT₄ receptor (e.g., HEK-293, CHO-K1).
-
Test compound: this compound, serially diluted.
-
Reference agonist (e.g., Serotonin).
-
Cell culture medium and stimulation buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][4]
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and culture until they reach the desired confluency.[15]
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing the desired concentrations of this compound or the reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for receptor stimulation and cAMP production.
-
Cell Lysis: Add the lysis buffer provided in the cAMP kit to release the intracellular cAMP.
-
cAMP Detection: Perform the detection steps according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.[2][4] For competitive immunoassays, the signal will be inversely proportional.
-
Measurement: Read the plate using a compatible plate reader.
-
Data Analysis:
-
Normalize the data (e.g., relative to the maximum response of a reference agonist).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. repub.eur.nl [repub.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. BindingDB PrimarySearch_ki [bindingdb.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Prucalopride - Wikipedia [en.wikipedia.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CAS:81098-60-4 - FACTA Search [nactem.ac.uk]
- 15. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]
Initial Studies on the Discovery and Characterization of (+)-Norcisapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the pharmacologically active major metabolite of cisapride (B12094), a once widely used gastroprokinetic agent.[1][2][3] Cisapride was developed for the treatment of various gastrointestinal motility disorders.[2] However, concerns over cardiovascular side effects associated with the parent drug led to its withdrawal from many markets.[4] The focus of research has since shifted towards understanding the properties of its metabolites, particularly the (+) enantiomer of norcisapride (B1231896), with the aim of developing safer therapeutic alternatives. This document provides an in-depth technical guide on the initial discovery and characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Discovery and Synthesis
The synthesis of racemic cisapride typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine.[5] The synthesis of chiral 3-substituted-4-aminopiperidine derivatives often employs strategies such as asymmetric hydrogenation or the use of chiral starting materials to control stereochemistry.[3][6]
Chiral resolution of the resulting racemic norcisapride mixture can be achieved using techniques like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[7][8]
Logical Workflow for Synthesis and Resolution:
Caption: Synthesis and chiral resolution workflow for this compound.
Pharmacological Characterization
The primary mechanism of action of cisapride and its active metabolite, this compound, is the agonism of serotonin (B10506) 5-HT4 receptors.[2][4] Activation of these receptors in the enteric nervous system leads to enhanced acetylcholine (B1216132) release from myenteric plexus neurons, which in turn stimulates gastrointestinal motility.[9]
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor signaling pathway activated by this compound.
Quantitative Pharmacological Data
Table 1: In Vitro Metabolism of (+)-Cisapride to this compound [1]
| Parameter | Value |
| Enzyme | Human Liver Microsomes (CYP3A4) |
| Substrate | (+)-Cisapride |
| Metabolite | This compound (via N-dealkylation) |
| K_m | 18.5 ± 4.7 µM |
| V_max | 364 ± 284 pmol/min/mg protein |
Experimental Protocols
5-HT4 Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity of a test compound, such as this compound, for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for 5-HT4 Receptor Binding Assay:
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
The Safety and Toxicity Profile of (+)-Norcisapride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on publicly available scientific information. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice or regulatory guidance.
Introduction
(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of Cisapride (B12094), a serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Cisapride was formerly used to treat gastroesophageal reflux disease (GERD) and gastroparesis but was largely withdrawn from the market due to significant cardiovascular safety concerns.[3][4][5] This guide provides a comprehensive analysis of the available safety and toxicity data, with a primary focus on the well-documented profile of the parent drug, Cisapride, to infer the potential risks associated with its metabolite, this compound. Direct and extensive safety data for this compound is limited in the public domain.
Pharmacology and Metabolism
Cisapride exerts its prokinetic effects by stimulating 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and promotes gastrointestinal motility.[1][3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through N-dealkylation to form this compound.[2][3] This metabolite is the main circulating form found in plasma, feces, and urine.[2][6]
Cardiovascular Toxicity
The most significant safety concern associated with Cisapride, and by extension, a primary area of investigation for this compound, is its cardiotoxicity. This is predominantly characterized by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation, Torsades de Pointes (TdP), and other serious ventricular arrhythmias.[6][7][8][9][10][11]
hERG Channel Inhibition
Cisapride is a potent blocker of the hERG channel, which is crucial for the repolarization phase of the cardiac action potential.[7][8][9][10] Inhibition of this channel delays repolarization, leading to a prolonged QT interval.
Table 1: In Vitro hERG Channel Inhibition by Cisapride
| Compound | Assay System | IC50 Value | Reference |
| Cisapride | CHO-K1 cells (chronic transfection) | 16.4 nM (20-22°C) | [7][8] |
| Cisapride | CHO-K1 cells (chronic transfection) | 23.6 nM (37°C) | [7][8] |
| Cisapride | HEK293 cells (stable expression) | 6.5 nM (22°C) | [9] |
| Cisapride | Mammalian cells (stable transfection) | 44.5 nM | [10] |
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition
A common method to assess hERG channel inhibition is the whole-cell patch-clamp technique using cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]
-
Cell Culture: Cells are cultured under standard conditions to ensure logarithmic growth.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes are filled with an internal solution, and the external solution contains the test compound at various concentrations.
-
A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential (e.g., -80 mV), depolarized to a potential that activates the channels (e.g., +20 mV), and then repolarized to a potential where the tail current is measured (e.g., -40 mV).[10]
-
-
Data Analysis: The concentration-response relationship is determined by measuring the inhibition of the hERG tail current at different compound concentrations to calculate the IC50 value.
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of (+)-Norcisapride: A Technical Guide for Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of cisapride, a once-widely used prokinetic agent.[1] Formed by N-dealkylation of its parent compound, this compound has garnered interest for its potential to offer a more targeted therapeutic effect with an improved safety profile. This technical guide provides an in-depth overview of the core scientific and technical aspects of this compound, aimed at researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known mechanism of action, expected therapeutic profile, and the experimental methodologies required for its evaluation, drawing comparisons with its parent compound, cisapride, and other selective 5-HT4 receptor agonists.
Core Mechanism of Action: 5-HT4 Receptor Agonism
This compound exerts its prokinetic effects primarily through the stimulation of serotonin (B10506) 5-HT4 receptors.[1] These receptors are predominantly located on neurons of the myenteric plexus within the enteric nervous system.[1] Agonism at the 5-HT4 receptor initiates a signaling cascade that enhances the release of acetylcholine (B1216132), a key neurotransmitter in gastrointestinal motility.[1][2] This increased acetylcholine release leads to enhanced gastrointestinal contractions and accelerated transit.[1]
Signaling Pathways
The activation of the 5-HT4 receptor by an agonist like this compound triggers two primary signaling pathways:
-
G-protein Dependent Pathway: The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately modulating ion channels and promoting acetylcholine release.[3]
-
G-protein Independent Pathway: There is also evidence for a G-protein independent signaling cascade initiated by 5-HT4 receptor activation. This pathway involves the activation of the non-receptor tyrosine kinase, Src.[4][5] Activated Src can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in processes such as neuronal plasticity and cell survival.[4]
Quantitative Data and Therapeutic Profile
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT4 Receptor | hERG Channel |
| Cisapride | Data not available | Appreciable affinity |
| Prucalopride | ~0.6 nM | >30,000 nM (>150-fold selectivity) |
| This compound | To be determined | To be determined |
Table 2: Comparative Efficacy Data (EC50 in nM)
| Compound | 5-HT4 Receptor-Mediated cAMP Production |
| Cisapride | Data not available |
| Prucalopride | Data not available |
| This compound | To be determined |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Cisapride | Prucalopride | This compound |
| Bioavailability | 35-40%[4] | >90%[6] | To be determined |
| Tmax | 1-1.5 hours[4] | 2-3 hours[6] | To be determined |
| Half-life (t1/2) | 6-12 hours | ~24 hours | To be determined |
| Metabolism | Extensively by CYP3A4[4] | Minimal[7] | To be determined |
| Excretion | Urine and feces[4] | Primarily renal (unchanged)[6][7] | To be determined |
Experimental Protocols
The evaluation of this compound's therapeutic potential requires a series of well-defined in vitro and in vivo experiments.
Protocol 1: 5-HT4 Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-GR113808 at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-labeled antagonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental and Drug Development Workflow
The preclinical and clinical development of this compound would follow a logical progression of studies to establish its efficacy and safety.
Conclusion
This compound holds promise as a next-generation prokinetic agent, potentially offering the therapeutic benefits of its parent compound, cisapride, with an improved safety profile. Its mechanism of action via 5-HT4 receptor agonism is well-understood, providing a solid foundation for its development. The critical next steps for advancing this compound as a therapeutic candidate involve rigorous preclinical testing to quantify its binding affinity and functional activity at the 5-HT4 receptor and to assess its off-target liability, particularly at the hERG channel. Should these studies demonstrate a favorable profile, a structured clinical development program will be essential to establish its safety and efficacy in patient populations with gastrointestinal motility disorders such as gastroparesis and chronic constipation.
References
- 1. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Prucalopride - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Efficacy and Safety Profiling of (+)-Norcisapride: Standard Protocols for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the primary active metabolite of cisapride (B12094), a gastrointestinal prokinetic agent. Cisapride exerts its therapeutic effect primarily through agonism of the serotonin (B10506) 5-HT4 receptor, which stimulates the release of acetylcholine (B1216132) in the myenteric plexus, leading to enhanced gastrointestinal motility.[1][2][3][4] The metabolism of cisapride to this compound is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5][6] While the pharmacological activity of cisapride is well-documented, a detailed in vitro characterization of its major metabolite, this compound, is crucial for a comprehensive understanding of its efficacy and safety profile.
These application notes provide detailed protocols for a panel of standard in vitro assays to characterize the pharmacological and toxicological properties of this compound. The assays focus on its activity at the 5-HT4 receptor, its potential for off-target effects on the hERG potassium channel, and its interaction with the CYP3A4 enzyme.
Data Presentation
A critical aspect of preclinical drug development is the quantitative assessment of a compound's activity and potential liabilities. The following tables summarize key in vitro parameters for cisapride. While specific quantitative data for this compound is not widely available in the public domain, the provided protocols can be utilized to generate this essential data.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency of Cisapride
| Compound | Assay Type | Parameter | Value | Cell Line/Tissue |
| Cisapride | Radioligand Binding | Ki | ~8.5 nM | Guinea Pig Striatal Membranes |
| Cisapride | Functional (cAMP) | EC50 | ~25 nM | Cells expressing human 5-HT4 receptor |
Table 2: hERG Channel Inhibition of Cisapride
| Compound | Assay Type | Parameter | Value | Cell Line |
| Cisapride | Patch Clamp | IC50 | 6.5 - 630 nM | HEK293 or CHO cells expressing hERG |
Table 3: CYP3A4 Metabolism and Inhibition by Cisapride
| Compound | Assay Type | Parameter | Value | System |
| Cisapride | Metabolism | Km | 18.5 ± 4.7 µM (for (+)-cisapride) | Human Liver Microsomes |
| Cisapride | Inhibition | Ki | >10 µM | Human Liver Microsomes |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable researchers to determine the corresponding values for this compound.
5-HT4 Receptor Binding Assay
This assay determines the binding affinity of this compound to the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist)
-
Membrane Preparation: From cells stably expressing the human 5-HT4 receptor or guinea pig striatum
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT4 ligand (10 µM)
-
96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding [3H]-GR113808 at a concentration near its Kd.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of this compound to act as an agonist at the 5-HT4 receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.
Materials:
-
Test Compound: this compound
-
Cell Line: Stably expressing the human 5-HT4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Cell Culture Medium
-
Assay Buffer/Medium
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
-
Reference Agonist: Serotonin (5-HT)
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
hERG Potassium Channel Patch-Clamp Assay
This electrophysiological assay directly measures the inhibitory effect of this compound on the hERG potassium channel, a critical component in cardiac repolarization.
Materials:
-
Test Compound: this compound
-
Cell Line: Stably expressing the human hERG channel (e.g., HEK293 or CHO cells)
-
External and Internal Patch-Clamp Solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture the hERG-expressing cells on coverslips.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record the baseline hERG current.
-
Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Measure the reduction in the tail current amplitude at each concentration and calculate the IC50 value.
CYP3A4 Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of the CYP3A4 enzyme, which is crucial for predicting drug-drug interactions.
Materials:
-
Test Compound: this compound
-
Human Liver Microsomes (HLMs)
-
CYP3A4-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Incubation Buffer: Potassium phosphate (B84403) buffer, pH 7.4
-
Positive Control Inhibitor: Ketoconazole
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
Pre-incubate the HLMs, this compound or control inhibitor, and buffer in a 96-well plate at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value. The Ki can be determined using appropriate kinetic models.
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of 5-HT4 Receptor Agonism
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Norcisapride Cell-Based Experiments
Introduction
(+)-Norcisapride is the principal active metabolite of cisapride, a potent and selective serotonin (B10506) 5-HT4 receptor agonist.[1][2] Activation of the 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade is believed to enhance the release of acetylcholine (B1216132) at the myenteric plexus, promoting gastrointestinal motility.[1][5][6][7] These application notes provide a comprehensive guide for conducting cell-based experiments to characterize the activity of this compound.
Data Presentation
Table 1: Expected Dose-Response of this compound in a cAMP Accumulation Assay
| Concentration (nM) | Fold Increase in cAMP (Mean ± SD) |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 12.3 ± 1.5 |
| 1000 | 15.1 ± 1.8 |
| 10000 | 15.5 ± 2.0 |
| Forskolin (B1673556) (10 µM) | 20.0 ± 2.5 |
| Vehicle | 1.0 ± 0.1 |
| Note: These are hypothetical data for illustrative purposes. Actual results may vary based on the cell line and assay conditions. |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Line |
| EC50 (cAMP Assay) | ~50 nM | HEK293-h5-HT4 |
| Emax (% of Forskolin) | ~75% | HEK293-h5-HT4 |
| Acetylcholine Release | Concentration-dependent increase | SH-SY5Y |
| Note: These are representative values. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor (HEK293-h5-HT4)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Culture: Culture HEK293-h5-HT4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Opti-MEM with 0.5 mM IBMX). Also, prepare a solution of forskolin (e.g., 10 µM) as a positive control and a vehicle control.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[3][4][8][9][10]
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Acetylcholine Release Assay
This protocol measures the release of acetylcholine from neuronal cells upon stimulation with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells (differentiated)
-
Neurobasal medium
-
B-27 supplement
-
Retinoic acid
-
Brain-derived neurotrophic factor (BDNF)
-
This compound
-
High potassium buffer (e.g., Krebs-Ringer-HEPES buffer with 50 mM KCl)
-
Acetylcholine assay kit (e.g., colorimetric or fluorometric)
-
24-well plates
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days, followed by BDNF (e.g., 50 ng/mL) for 3-4 days.
-
Compound Treatment:
-
Wash the differentiated cells with assay buffer.
-
Add different concentrations of this compound to the wells and incubate at 37°C for 1 hour.
-
Use a high potassium buffer as a positive control for depolarization-induced acetylcholine release.
-
-
Sample Collection: Collect the supernatant from each well.
-
Acetylcholine Measurement: Measure the concentration of acetylcholine in the collected supernatants using a suitable assay kit.
-
Data Analysis: Normalize the acetylcholine release to the basal (vehicle) level and plot the fold increase against the this compound concentration.
Mandatory Visualizations
References
- 1. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cisapride - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Developing Animal Models to Study (+)-Norcisapride Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the principal and active metabolite of cisapride (B12094), a potent serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] While cisapride itself was primarily used for gastrointestinal disorders due to its prokinetic effects, there is growing interest in the potential therapeutic applications of 5-HT4 receptor agonists for central nervous system (CNS) disorders, including depression and cognitive impairment.[4][5][6] These application notes provide a comprehensive guide for researchers on developing and utilizing animal models to investigate the pharmacological effects of this compound. The protocols outlined below are based on established methodologies for studying 5-HT4 receptor agonists.
Mechanism of Action
This compound, as an active metabolite of the 5-HT4 receptor agonist cisapride, is presumed to exert its effects through the same mechanism.[1][7][8] Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5][9] This signaling cascade is implicated in neuroplasticity and has been linked to the antidepressant and pro-cognitive effects of 5-HT4 agonists.[4][9] In the gastrointestinal tract, 5-HT4 receptor activation enhances the release of acetylcholine (B1216132) from the myenteric plexus, leading to increased gut motility.[1][7][10]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Animal Models and Experimental Protocols
The selection of an appropriate animal model is crucial and depends on the therapeutic area of investigation. Rodent models, particularly mice and rats, are widely used for studying the effects of 5-HT4 receptor agonists.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
I. Central Nervous System (CNS) Effects
A. Animal Models for Antidepressant-like Effects
-
Forced Swim Test (FST): A common screening tool for antidepressants. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect.
-
Olfactory Bulbectomy (OBX) Model: This model involves the surgical removal of the olfactory bulbs in rats, which leads to behavioral changes analogous to depression. The reversal of these behaviors by chronic drug administration is indicative of antidepressant activity.
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over a prolonged period, inducing a state of anhedonia (reduced interest in rewarding stimuli), which can be measured by a decrease in sucrose (B13894) preference.
Protocol: Forced Swim Test (FST) in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
B. Animal Models for Pro-Cognitive Effects
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water, using distal cues.
-
Contextual Fear Conditioning: This test assesses fear-associated learning and memory. A mouse is placed in a novel chamber and receives a mild foot shock paired with an auditory cue. Memory is assessed by the freezing response when the mouse is returned to the same context or presented with the auditory cue in a different context.
Protocol: Contextual Fear Extinction in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a different context chamber for extinction testing.
-
Procedure:
-
Conditioning: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA) paired with an auditory cue. Repeat this 2-3 times with an inter-trial interval of 1-2 minutes.
-
Extinction Training: 24 hours after conditioning, administer this compound or vehicle. Place the mouse in the extinction chamber and present the auditory cue repeatedly without the foot shock.
-
Extinction Test: 24 hours after extinction training, place the mouse back in the extinction chamber and present the auditory cue. Measure the duration of freezing behavior. A reduction in freezing indicates successful fear extinction.
-
II. Gastrointestinal (GI) Effects
A. Animal Models for Prokinetic Effects
-
Gastric Emptying Studies: These studies measure the rate at which a non-absorbable marker transits from the stomach to the small intestine.
-
Intestinal Transit Studies: This involves measuring the distance traveled by a charcoal meal or other marker through the small intestine over a specific period.
-
Models of Postoperative Ileus: In this model, the small intestine is manipulated during surgery to induce a state of reduced motility. The ability of a drug to restore normal motility is then assessed.
Protocol: Gastric Emptying in Rats
-
Animals: Male Sprague-Dawley rats, 200-250g, fasted overnight with free access to water.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) or i.p.
-
After a set time (e.g., 30 minutes), administer a test meal containing a non-absorbable marker (e.g., phenol (B47542) red) via oral gavage.
-
After another set time (e.g., 20 minutes), euthanize the animal and clamp the pylorus and cardia.
-
Remove the stomach, homogenize it in an alkaline solution, and centrifuge.
-
Measure the absorbance of the supernatant spectrophotometrically to determine the amount of phenol red remaining in the stomach.
-
Gastric emptying is calculated as a percentage of the marker that has left the stomach compared to a control group euthanized immediately after receiving the test meal.
-
Quantitative Data for 5-HT4 Agonists (Reference)
The following table summarizes quantitative data for cisapride and other 5-HT4 agonists from various animal studies. This can serve as a starting point for dose-finding studies with this compound.
| Compound | Animal Model | Species | Dose Range | Effect | Citation |
| Cisapride | Gastric Emptying | Dog | 0.1-0.5 mg/kg, p.o. | Increased gastric emptying | [2] |
| Cisapride | Idiopathic Constipation | Cat | 2.5 mg/cat, p.o. | Improved colonic motility | [2] |
| RS-67333 | Chronic Mild Stress | Rat | Not specified | Reduced anhedonia | [5] |
| RS-67333 | Olfactory Bulbectomy | Rat | Not specified | Reduced hyperlocomotion | [5] |
| Prucalopride | Contextual Fear Extinction | Mouse | Not specified | Restored fear extinction | [9][11] |
| Velusetrag | Contextual Fear Extinction | Mouse | Not specified | Restored fear extinction | [9][11] |
| RS67333 | Chronic Corticosterone Model | Mouse | 1.5 mg/kg/day | Restored cognitive deficits | [6] |
Molecular and Biochemical Analyses
Following behavioral or physiological assessments, tissues can be collected for further analysis to elucidate the molecular mechanisms of this compound.
-
Western Blotting: To measure the phosphorylation of CREB (p-CREB) in brain regions like the hippocampus.
-
ELISA: To quantify levels of cAMP in tissue homogenates.
-
Immunohistochemistry: To visualize the expression and localization of 5-HT4 receptors or downstream signaling molecules in brain slices.
Conclusion
The development of animal models to study the effects of this compound is a critical step in understanding its therapeutic potential. By leveraging established protocols for 5-HT4 receptor agonists, researchers can effectively investigate its pharmacological profile in both the central nervous system and the gastrointestinal tract. The combination of behavioral, physiological, and molecular analyses will provide a comprehensive understanding of the mechanisms underlying the effects of this compound and pave the way for its potential clinical applications.
References
- 1. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cisapride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Serotonin 5-HT4 Receptor Agonists Improve Facilitation of Contextual Fear Extinction in an MPTP-Induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Norcisapride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the primary and active metabolite of cisapride (B12094), a gastroprokinetic agent.[1][2] As a significant metabolite, its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in experimental settings, ensuring accurate and reproducible results.
Chemical and Physical Properties
A comprehensive understanding of the reference standard's properties is fundamental for its proper handling and use.
| Property | Value |
| Chemical Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide |
| Synonyms | Ticalopride, this compound |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 202590-69-0 |
| Appearance | Neat solid |
| Storage | +4°C |
Application Notes
1. Stability and Storage
Proper storage and handling of the this compound reference standard are critical to maintain its integrity and ensure the accuracy of experimental results.
-
Neat Standard: The solid, neat form of this compound should be stored at +4°C in a tightly sealed container, protected from light and moisture.[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as methanol (B129727) or acetonitrile. It is recommended to store stock solutions at -20°C or -80°C for long-term use. For short-term use, refrigerated storage at 4°C for a few days may be acceptable, but stability should be verified.
-
Working Solutions: Prepare working solutions fresh daily by diluting the stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
Stability Studies: It is recommended to perform in-house stability studies of stock and working solutions under the specific storage and experimental conditions used in your laboratory to ensure concentration accuracy over time.[4]
2. Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for generating reliable calibration curves and for the precise quantification of this compound in samples.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound reference standard.
-
Dissolve the weighed standard in a Class A volumetric flask with a suitable solvent (e.g., methanol) to the final volume.
-
Ensure complete dissolution by vortexing or sonication.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or reconstitution solvent to prepare a series of working standards for the calibration curve.
-
The concentration range of the working standards should encompass the expected concentration of this compound in the experimental samples.
-
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the determination of norcisapride (B1231896) in human urine.[1][5][6]
1. Sample Preparation
-
Pipette 0.5 mL of urine into a glass tube.
-
Add an appropriate amount of internal standard (e.g., metoclopramide).
-
Vortex the sample.
-
Add 5 mL of extraction solvent (toluene:isoamyl alcohol, 95:5 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 2000g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. HPLC Conditions
| Parameter | Condition |
| Column | Alltech Platinum EPS C8 |
| Mobile Phase | Methanol : 0.02M Sodium Dihydrogen Phosphate (45:55, v/v) containing Triethylamine (1 g/L) |
| Flow Rate | Isocratic |
| Detection | Fluorescence |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 340 nm |
3. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the prepared working standards.
-
Linearity: The assay has been shown to be linear over the range of 50-2000 ng/mL.[1][5][6]
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following table summarizes the validation parameters for the described HPLC method.[1][5][6]
| Parameter | Value |
| Linearity Range | 50 - 2000 ng/mL |
| Mean Recovery | 71.2% |
| Intraday Precision (CV%) | 6.0% (at 200 ng/mL), 9.8% (at 1000 ng/mL) |
| Interday Precision (CV%) | 8.8% (at 200 ng/mL), 6.6% (at 1000 ng/mL) |
| Intra- and Inter-assay Accuracy (Mean Relative Error) | Within 10% |
| Limit of Quantitation (LOQ) | 50 ng/mL |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation
Sample preparation can follow the liquid-liquid extraction method described in Protocol 1, or a protein precipitation or solid-phase extraction (SPE) method can be developed.
2. LC-MS/MS Conditions
| Parameter | Suggested Condition |
| LC System | UHPLC system (e.g., Thermo Scientific Vanquish) |
| Column | C18 analytical column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Precursor Ion (m/z) | To be determined by infusion of the reference standard |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the reference standard |
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve using the same matrix as the samples (e.g., blank urine) spiked with known concentrations of the this compound reference standard.
-
Quantification: Use the peak area of the specific precursor-to-product ion transition to quantify this compound in the samples against the calibration curve.
Signaling Pathway Context
This compound is a metabolite of Cisapride. Cisapride acts as a serotonin (B10506) 5-HT₄ receptor agonist.[7][8][9][10] The activation of these receptors in the enteric nervous system leads to an increased release of acetylcholine, which in turn enhances gastrointestinal motility.[7][8][9][10] The metabolism of Cisapride to this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2]
References
- 1. A simple high-performance liquid chromatography assay for the major cisapride metabolite, norcisapride, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nor Cisapride Hydrochloride | LGC Standards [lgcstandards.com]
- 4. fda.gov [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application of (+)-Norcisapride in Gastrointestinal Motility Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the primary metabolite of cisapride (B12094), a once-widely used prokinetic agent for various gastrointestinal motility disorders. Cisapride exerts its effects primarily as a serotonin (B10506) 5-HT4 receptor agonist, promoting the release of acetylcholine (B1216132) in the myenteric plexus and enhancing gastrointestinal contractility. While cisapride itself has been largely withdrawn from the market due to cardiovascular side effects, the study of its metabolites, such as this compound, remains relevant for understanding the full pharmacological profile of the parent compound and for the development of safer prokinetic agents.
It is important to note that while this compound is an active metabolite, some research suggests its contribution to the overall pharmacological activity of cisapride is negligible. Therefore, the following application notes and protocols are largely based on the extensive research conducted on cisapride, providing a foundational framework for investigating the potential, albeit likely limited, effects of this compound on gastrointestinal motility.
Data Presentation: Quantitative Analysis of Cisapride's Prokinetic Activity
The following tables summarize key quantitative data for cisapride, the parent compound of this compound. This information provides a valuable reference for designing and interpreting experiments with this compound.
Table 1: Receptor Binding and Functional Potency of Cisapride
| Parameter | Value | Species/Tissue | Reference |
| 5-HT4 Receptor Binding Affinity (pKi) | 7.38 - 7.91 | Human (splice variants) | [1] |
| 5-HT4 Receptor Agonist EC50 | 140 nM | Not specified | [2] |
| hERG Channel Blocker IC50 | 9.4 nM | Human | [2] |
Table 2: In Vitro Effects of Cisapride on Gastrointestinal Motility
| Experiment | Concentration | Effect | Species/Tissue | Reference |
| Antagonism of induced gastric relaxation | 10⁻⁷ - 10⁻⁶ M | Enhanced amplitude of peristaltic waves and improved antroduodenal coordination | Guinea Pig (gastroduodenal preparation) | [3] |
Table 3: In Vivo Effects of Cisapride on Gastrointestinal Motility
| Experiment | Dosage | Effect | Species/Model | Reference |
| Gastric Emptying (liquid and solid meal) | 0.16 - 1.25 mg/kg p.o. | Accelerated gastric emptying | Dog | [3] |
| Antral, Pyloric, and Duodenal Contractions | 0.08 - 5 mg/kg p.o. | Enhanced amplitude and coordination | Dog | [3] |
| Bowel Motility | 0.05 - 0.25 mg/kg (60-min infusion) | Increased electrical and mechanical activity | Pony | [4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Cisapride (and potentially this compound)
The primary mechanism of action for cisapride, and presumably its metabolite this compound, involves the activation of 5-HT4 receptors on enteric neurons.[5][6][7][8] This activation initiates a signaling cascade that leads to the release of acetylcholine (ACh), which in turn stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility.
Caption: Signaling pathway of 5-HT4 receptor agonists.
Experimental Workflow: In Vitro Assessment of Gastrointestinal Motility
An organ bath setup is a classic in vitro method to assess the contractility of isolated gastrointestinal tissues in response to pharmacological agents.
Caption: In vitro organ bath experimental workflow.
Experimental Workflow: In Vivo Assessment of Gastric Emptying
In vivo studies are crucial for understanding the physiological effects of a compound on the entire system. Gastric emptying studies are a common method to evaluate prokinetic efficacy.
Caption: In vivo gastric emptying experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Guinea Pig Ileum Contractility
Objective: To determine the effect of this compound on the contractility of isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Standard laboratory dissection tools
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately excise a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen gas.
-
Gently remove the mesenteric attachment and any intestinal contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Suspend one end of a segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.
-
Fill the organ bath with Krebs-Henseleit solution maintained at 37°C and continuously bubble with carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Record baseline spontaneous contractions for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Record the contractile response at each concentration until a plateau is reached.
-
At the end of the experiment, add a maximal effective concentration of a standard agonist (e.g., acetylcholine) to determine the maximum tissue response.
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the response to this compound as a percentage of the maximal response to the standard agonist.
-
Construct a concentration-response curve and calculate the EC50 and Emax values.
Protocol 2: In Vivo Assessment of this compound on Gastric Emptying in Rats
Objective: To evaluate the effect of this compound on the rate of gastric emptying of a solid meal in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Test meal: Solid chow mixed with a non-absorbable marker (e.g., 0.5% phenol red).
-
Apparatus for oral gavage
-
Standard laboratory dissection tools
-
Spectrophotometer
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Randomly assign rats to treatment groups (vehicle or different doses of this compound).
-
Administer this compound or vehicle by oral gavage.
-
After a predetermined time (e.g., 30 minutes), administer a standardized amount of the test meal (e.g., 1.5 g) to each rat.
-
At a specific time point after the test meal (e.g., 90 minutes), humanely euthanize the rats.
-
Immediately ligate the pylorus and cardia of the stomach and carefully excise the entire stomach.
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour, then centrifuge.
-
To an aliquot of the supernatant, add trichloroacetic acid to precipitate proteins.
-
Centrifuge and add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution using a spectrophotometer at 560 nm.
-
A standard curve for phenol red should be prepared to determine the amount of marker remaining in the stomach.
Data Analysis:
-
Calculate the amount of phenol red recovered from each stomach.
-
Gastric emptying is calculated as: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in the stomachs of a control group at time 0)) x 100
-
Compare the gastric emptying rates between the treatment and vehicle groups using appropriate statistical tests.
Conclusion
While direct research on the gastrointestinal motility effects of this compound is limited, the extensive data available for its parent compound, cisapride, provides a strong foundation for investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential prokinetic properties of this compound. It is crucial to consider the reported negligible pharmacological activity of cisapride's metabolites when designing and interpreting such studies. Future research should aim to definitively characterize the 5-HT4 receptor binding affinity and functional activity of this compound to clarify its role, if any, in gastrointestinal motility.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the novel gastrointestinal prokinetic agent cisapride on equine bowel motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interpreting Pharmacokinetic Data of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the primary and major active metabolite of cisapride (B12094), a gastrointestinal prokinetic agent. Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive evaluation of the safety and efficacy of cisapride, as the metabolite's concentration and persistence in the body can contribute to the overall pharmacological and toxicological effects of the parent drug. These application notes provide a detailed guide to interpreting the available pharmacokinetic data for this compound, focusing on its formation, distribution, and elimination as a metabolite of cisapride. The protocols outlined below are based on methodologies reported in the scientific literature for the analysis of cisapride and its metabolites.
Data Presentation
Table 1: Formation and Excretion of this compound in Humans
| Parameter | Value | Species | Notes |
| Formation Pathway | N-dealkylation of cisapride | Human | Primarily mediated by CYP3A4. |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Human | CYP2C8 and CYP2B6 also contribute to a lesser extent[1]. |
| Urinary Excretion (% of Cisapride Dose) | 41-45% | Human | Norcisapride (B1231896) is the main urinary metabolite[2]. |
| Fecal Excretion (% of Cisapride Dose) | 4-6% (as parent drug cisapride) | Human | Data for fecal excretion of norcisapride is not specified, but it is a principal metabolite in feces[2][3]. |
| Renal Clearance | 350 mL/min | Human | Indicates active tubular secretion[4]. |
Table 2: Comparative Pharmacokinetics of this compound and Cisapride in Humans
| Parameter | This compound | Cisapride | Notes |
| Peak Plasma Levels (Cmax) | 8-9 times lower than cisapride | - | Following oral administration of cisapride[2]. |
| Area Under the Curve (AUC) | 8-9 times lower than cisapride | - | Following oral administration of cisapride[2]. |
| Plasma Concentration Profile | Parallels that of cisapride | - | The terminal slopes of both plasma profiles represent the terminal disposition rate constant of cisapride[4]. |
| Elimination Half-Life (t½) | Dependent on the formation and elimination of cisapride | 6 to 12 hours (oral) | The elimination of norcisapride is formation-rate limited. |
Table 3: In Vitro Enzyme Kinetics of this compound Formation
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Notes |
| Human Liver Microsomes (HLMs) | 23.4 ± 8.6 | 155 ± 91 | For the N-dealkylation of cisapride to norcisapride[1]. |
| Recombinant CYP3A4 | - | 0.56 ± 0.13 (pmol/min/pmol of P450) | Highest rate of norcisapride formation among tested CYPs[1]. |
| Recombinant CYP2C8 | - | 0.29 ± 0.08 (pmol/min/pmol of P450) | Moderate rate of norcisapride formation[1]. |
| Recombinant CYP2B6 | - | 0.15 ± 0.04 (pmol/min/pmol of P450) | Lower rate of norcisapride formation[1]. |
Experimental Protocols
The following are generalized protocols for the experimental evaluation of this compound pharmacokinetics as a metabolite of cisapride. These protocols are based on methodologies described in the cited literature and should be adapted and validated for specific experimental conditions.
Protocol 1: In Vivo Pharmacokinetic Study in Humans
-
Study Design: A single-dose or multiple-dose, open-label study in healthy human volunteers or a specific patient population.
-
Subject Selection:
-
Inclusion criteria: Healthy adults (e.g., 18-55 years), normal body mass index, no history of significant medical conditions, and no concurrent medications.
-
Exclusion criteria: Known hypersensitivity to cisapride, history of cardiovascular disease, concomitant use of CYP3A4 inhibitors or inducers.
-
-
Dosing:
-
Administer a single oral dose of cisapride (e.g., 10 mg or 20 mg tablet) with a standardized volume of water after an overnight fast.
-
-
Sample Collection:
-
Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Collect urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion.
-
-
Bioanalytical Method:
-
Quantify the concentrations of cisapride and this compound in plasma and urine samples using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both cisapride and this compound, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
-
Determine the renal clearance of this compound.
-
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes
-
Objective: To determine the enzyme kinetics of this compound formation from cisapride.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
Cisapride analytical standard.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8, CYP2B6).
-
-
Incubation:
-
Pre-incubate HLMs or recombinant enzymes with cisapride at various concentrations in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of this compound formation at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km and Vmax.
-
Mandatory Visualization
Caption: Metabolic pathway of cisapride to this compound.
Caption: Workflow for a clinical pharmacokinetic study.
Caption: Drug interaction effects on this compound levels.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Norcisapride in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the primary active metabolite of cisapride (B12094), a gastroprokinetic agent that acts as a serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Cisapride's clinical use was largely discontinued (B1498344) due to safety concerns related to drug-drug interactions (DDIs) leading to cardiac arrhythmias.[4][5] These interactions primarily arise from the inhibition of cytochrome P450 3A4 (CYP3A4), the key enzyme responsible for metabolizing cisapride to this compound.[2][3][6] Understanding the metabolic pathways and interaction potential of cisapride and its metabolite, this compound, is crucial for preclinical and clinical drug development to avoid adverse drug reactions.
These application notes provide a framework for utilizing this compound as a tool in studying drug-drug interactions, focusing on its role as a metabolite and its potential interactions with drug-metabolizing enzymes and transporters.
Mechanism of Action and Metabolic Pathway
Cisapride stimulates motility in the upper gastrointestinal tract by enhancing the release of acetylcholine (B1216132) from the myenteric plexus.[2][3][4] This action is mediated through the activation of serotonin 5-HT4 receptors.[2][6]
The primary metabolic pathway of cisapride is N-dealkylation to form this compound.[2][7] This biotransformation is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme located predominantly in the liver and small intestine.[6][7][8]
Caption: Metabolic conversion of Cisapride to this compound via CYP3A4.
Data Presentation: In Vitro Metabolism of Cisapride
The following table summarizes the kinetic parameters for the formation of this compound from cisapride in human liver microsomes (HLMs).
| Parameter | Value | Reference |
| Metabolite | This compound | [7] |
| Enzyme | CYP3A4 | [7] |
| Km (μM) | 23.4 ± 8.6 | [7] |
| Vmax (pmol/min/mg protein) | 155 ± 91 | [7] |
| In Vitro Intrinsic Clearance (Vmax/Km) | 6.6 μL/min/mg protein | [7] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is designed to assess the potential of a test compound to inhibit the metabolism of cisapride to this compound, a direct measure of CYP3A4 inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
Cisapride
-
This compound analytical standard
-
Test compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of cisapride, this compound, and the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare working solutions of cisapride and the test compound by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm HLM suspension and potassium phosphate buffer to 37°C.
-
In a microcentrifuge tube, add HLM suspension, potassium phosphate buffer, and the test compound at various concentrations. Include a vehicle control (no test compound).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding cisapride.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of this compound using a validated LC-MS/MS method.
-
Quantify the amount of this compound formed in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of this compound formation by the test compound at each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Protocol 2: Transporter Interaction Studies
While specific data on this compound as a transporter substrate or inhibitor is limited, its parent compound, cisapride, is a known substrate of P-glycoprotein (P-gp/MDR1).[9] This protocol outlines a general method to assess whether this compound is a substrate or inhibitor of efflux transporters like P-gp using a bidirectional transport assay with Caco-2 or MDCK-MDR1 cell monolayers.
Materials:
-
Caco-2 or MDCK-MDR1 cells cultured on permeable filter supports (e.g., Transwell®)
-
Transport medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Known P-gp inhibitor (e.g., verapamil, zosuquidar)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports until a confluent monolayer with well-formed tight junctions is established.
-
Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
-
Bidirectional Transport Assay:
-
Wash the cell monolayers with pre-warmed transport medium.
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) chamber and fresh transport medium to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh transport medium to the apical (receiver) chamber.
-
To assess active transport, perform the assay in the presence and absence of a known P-gp inhibitor in both chambers.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport medium.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter. A reduction of the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.
-
Caption: Workflow for a bidirectional transporter assay.
Conclusion
This compound serves as a critical metabolite in understanding the drug-drug interaction profile of its parent compound, cisapride. The provided protocols offer a foundational approach for researchers to investigate the inhibitory potential of new chemical entities on CYP3A4-mediated metabolism and to characterize the interaction of this compound with drug transporters. These studies are essential for predicting and mitigating the risk of adverse drug reactions in the development of new therapeutics.
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Cisapride - Wikipedia [en.wikipedia.org]
- 5. Cisapride :: Crediblemeds [crediblemeds.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies. | Semantic Scholar [semanticscholar.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes for In Vivo Experimental Design Using (+)-Norcisapride
Introduction
(+)-Norcisapride is the pharmacologically active principal metabolite of cisapride (B12094), a potent serotonin (B10506) 5-HT₄ receptor agonist.[1][2][3] Cisapride was historically used to enhance gastrointestinal (GI) motility.[2][4][5] The mechanism of action involves the stimulation of 5-HT₄ receptors in the myenteric plexus, which facilitates the release of acetylcholine (B1216132), thereby increasing smooth muscle contraction and accelerating GI transit.[4][5][6] While the (+) enantiomer of the parent drug, cisapride, is reported to possess the major pharmacological effects with a better safety profile, specific in vivo data for the this compound enantiomer is limited.[5]
These application notes provide a framework for designing in vivo experiments with this compound, drawing upon the extensive data available for cisapride and its primary metabolite, norcisapride. The protocols outlined below are intended to serve as a starting point for researchers investigating the prokinetic, and potentially other, effects of this compound in various animal models.
Mechanism of Action
This compound is expected to act as a selective 5-HT₄ receptor agonist. Activation of these G-protein coupled receptors on presynaptic cholinergic neurons in the gut wall leads to a cascade of intracellular events, culminating in enhanced acetylcholine release into the synaptic cleft. This increased acetylcholine then acts on muscarinic receptors on smooth muscle cells to promote contraction and increase motility.
Caption: Signaling pathway of this compound via 5-HT₄ receptor activation.
Pharmacokinetics and Metabolism
Cisapride undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form norcisapride.[2][3] Understanding the pharmacokinetic profile of the parent compound is crucial for designing in vivo studies for its metabolite.
| Parameter | Value (for parent drug, Cisapride) | Reference |
| Absolute Bioavailability | 35-40% | [1][2][4] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 1.5 hours | [1][2] |
| Elimination Half-life (t½) | ~10 hours | [1][5] |
| Metabolism | Extensively by CYP3A4 to Norcisapride | [2][3][7] |
| Principal Metabolite | Norcisapride | [1][2][3] |
| Norcisapride Renal Clearance | 350 mL/min | [1] |
digraph "Metabolic_Relationship" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Cisapride [label="Cisapride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP3A4 [label="CYP3A4 Enzyme\n(in Liver)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Norcisapride [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Elimination\n(Renal/Fecal)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cisapride -> CYP3A4 [label="Metabolized by"]; CYP3A4 -> Norcisapride [label="Produces"]; Norcisapride -> Elimination; }
Caption: Metabolic conversion of Cisapride to this compound.
Experimental Protocols
The following protocols are generalized for in vivo assessment of a prokinetic agent and should be adapted based on the specific research question, animal model, and institutional guidelines.
Caption: General workflow for an in vivo preclinical study.
Protocol 1: Assessment of Gastrointestinal Motility in a Rodent Model
Objective: To evaluate the effect of this compound on gastric emptying and small intestinal transit.
Materials:
-
Male/Female C57Bl/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Non-absorbable marker: Carmine red (5% w/v) or activated charcoal (10% w/v) in a carrier like 5% gum arabic.
-
Oral gavage needles
-
Dissection tools
-
Ruler
Methodology:
-
Animal Preparation: House animals in standard conditions with ad libitum access to food and water. Fast animals for 12-18 hours before the experiment, with free access to water.
-
Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 1, 5, 10 mg/kg). Administer the compound or vehicle via oral gavage.
-
Marker Administration: 30 minutes after drug administration, administer the non-absorbable marker (e.g., 0.2 mL for mice) via oral gavage.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Data Collection:
-
Gastric Emptying: Carefully clamp the pyloric sphincter and cardia. Remove the stomach, open it along the greater curvature, and collect its contents. Weigh the stomach contents to determine the amount of marker retained.
-
Intestinal Transit: Carefully dissect the small intestine from the pylorus to the cecum. Lay it flat on a surface without stretching. Measure the total length of the small intestine and the distance traveled by the marker from the pylorus.
-
-
Data Analysis:
-
Gastric Emptying (%) = (1 - [Weight of marker in stomach / Total weight of marker administered]) * 100
-
Intestinal Transit (%) = (Distance traveled by marker / Total length of small intestine) * 100
-
Compare treatment groups using ANOVA followed by a post-hoc test.
-
Protocol 2: Dose-Response Relationship Study
Objective: To determine the effective dose range (ED₅₀) of this compound for its prokinetic effect.
Materials:
-
Same as Protocol 1.
-
A wider range of this compound doses (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/kg).
Methodology:
-
Follow the procedure outlined in Protocol 1.
-
Use at least 5-6 dose levels of this compound, in addition to a vehicle control group.
-
The endpoint will be a quantifiable measure of GI motility (e.g., intestinal transit percentage).
-
Data Analysis: Plot the mean response for each dose group against the logarithm of the dose. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the ED₅₀ value.
Protocol 3: Preliminary Safety and Tolerability Assessment
Objective: To observe for any acute adverse effects of this compound administration.
Materials:
-
Rodents (as above).
-
This compound and vehicle.
-
Observation cages.
-
Equipment for monitoring vital signs (if available, e.g., non-invasive blood pressure, ECG).
Methodology:
-
Dosing: Administer a single high dose of this compound (e.g., 5-10 times the estimated ED₅₀) and a vehicle control to separate groups of animals.
-
Observation: Continuously observe the animals for the first 4 hours post-dosing, and then periodically for up to 72 hours.
-
Parameters to Monitor:
-
Behavioral: Changes in posture, gait, activity level, grooming, and any signs of sedation, excitation, or convulsions.
-
Physiological: Changes in respiration rate, body temperature, and presence of piloerection or salivation.
-
Cardiovascular (if possible): Monitor heart rate and ECG for any abnormalities, particularly QT interval prolongation, which is a known risk with the parent compound, cisapride.[6]
-
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any visible abnormalities.
-
Data Analysis: Record all observations systematically. Compare the incidence and severity of any adverse effects between the treatment and vehicle groups.
Disclaimer: These protocols provide a general guide. All in vivo experiments must be conducted in strict accordance with a protocol approved by an Institutional Animal Care and Use Committee (IACUC) and with adherence to local and national regulations on animal welfare. The selection of animal models, dose ranges, and specific endpoints should be based on a thorough literature review and the scientific objectives of the study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cisapride - Wikipedia [en.wikipedia.org]
- 6. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Norcisapride Dissolution for In Vitro Studies
This technical support guide provides detailed protocols and troubleshooting advice for dissolving (+)-Norcisapride for use in in vitro research applications. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound. While direct solubility data for this compound is limited, its parent compound, Cisapride, is highly soluble in DMSO (up to 100 mM or 46.59 mg/mL), suggesting a similar solubility profile for this compound. For final dilutions in aqueous cell culture media, the final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous solutions. The predicted water solubility of norcisapride (B1231896) is low (0.34 g/L)[1]. Its parent compound, Cisapride, is practically insoluble in water[2]. Attempting to dissolve it directly in buffers or media will likely result in poor solubility and inaccurate concentrations.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues in DMSO, you can try gentle warming of the solution in a water bath at 37-50°C and brief vortexing[3]. Ensure the vial is tightly capped to prevent evaporation. If the compound is still not dissolving, you may need to prepare a more dilute stock solution.
Q4: What is the recommended storage condition for the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While specific stability data for this compound is not available, storing solutions of its parent compound, Cisapride, at refrigerated or frozen temperatures has been shown to improve stability[4]. It is advisable to use freshly prepared dilutions for experiments whenever possible.
Q5: How can I ensure the stability of this compound in my final cell culture medium?
A5: To maximize stability in your final experimental medium, it is recommended to add the this compound stock solution to the medium immediately before starting your experiment. Some compounds can be unstable in aqueous solutions over time, especially at 37°C[5]. The pH of the medium can also influence the stability of related compounds[4].
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its parent compound, Cisapride. This data can guide solvent selection and stock solution preparation.
| Compound | Solvent | Solubility | Concentration (mM) | Reference |
| This compound | Water (Predicted) | 0.34 g/L | ~1.08 mM | [1] |
| Cisapride | DMSO | 46.59 mg/mL | 100 mM | |
| Cisapride | Water | Practically Insoluble | - | [2] |
| Cisapride | Methanol | Sparingly Soluble | - | [2] |
| Cisapride | Acetone | Soluble | - | [2] |
| Cisapride | 0.01N HCl | Higher than in 0.1N HCl | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 313.78 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 313.78 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution[3].
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution into the final aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more intermediate dilutions in cell culture medium.
-
Final dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration. Ensure that the final concentration of DMSO in the medium is below cytotoxic levels (e.g., ≤ 0.1%).
-
Volume of stock (µL) = (Final concentration (µM) * Final volume (mL)) / Stock concentration (mM)
-
-
Mix thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down.
-
Use immediately: Use the freshly prepared medium containing this compound for your experiment without delay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms after adding the stock solution to the cell culture medium. | The solubility of this compound in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells.- Try a lower final concentration of this compound.- Consider a three-step dissolution protocol for highly hydrophobic compounds: 1) Dissolve in DMSO, 2) Dilute in pre-warmed fetal bovine serum, 3) Final dilution in cell culture medium[3][6]. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution due to multiple freeze-thaw cycles.- Instability of this compound in the final culture medium over the duration of the experiment. | - Use single-use aliquots of the stock solution.- Prepare fresh dilutions of this compound for each experiment.- Minimize the incubation time of the compound in the culture medium if stability is a concern. |
| Observed cytotoxicity is higher than expected or seen in control wells. | The concentration of the organic solvent (DMSO) is too high. | - Calculate and confirm that the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).- Run a vehicle control with the same concentration of DMSO to assess its effect on your cells. |
Dissolution Workflow
The following diagram illustrates the recommended workflow for dissolving this compound for in vitro studies.
Caption: Workflow for preparing this compound solutions.
References
- 1. hmdb.ca [hmdb.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of in vitro cytotoxicity of cisplatin after storage as stock solution in cell culture medium at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques to improve the stability of (+)-Norcisapride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (+)-Norcisapride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation, loss of potency) over a short period. What are the potential causes?
A1: Degradation of this compound in solution can be attributed to several factors, often acting in concert. The primary culprits are typically:
-
Hydrolysis: The amide linkage in the this compound molecule is susceptible to hydrolysis, particularly at non-optimal pH values. Both acidic and basic conditions can catalyze this degradation.
-
Oxidation: The secondary amine in the piperidine (B6355638) ring and the aromatic amine group are prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.
-
Elevated Temperature: Higher temperatures accelerate the rates of all chemical degradation pathways.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. For many amine-containing compounds, a slightly acidic to neutral pH (e.g., 4-7) is often optimal for stability.
-
Deoxygenate Solvents: If oxidation is suspected, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified for your experimental needs.
Q2: What is the optimal pH for storing this compound solutions to minimize hydrolysis?
A2: While specific pH-rate profile data for this compound is not extensively published, based on its structure containing an amide group, it is advisable to maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7). Extreme pH conditions (highly acidic or highly alkaline) are known to significantly accelerate amide hydrolysis. It is recommended to perform a pH-stability study to determine the optimal pH for your specific formulation and storage conditions.
Q3: I have observed the formation of unknown peaks in my HPLC chromatogram after storing a this compound solution. What could these be?
A3: The appearance of new peaks in the chromatogram is indicative of degradation. Based on the structure of this compound, potential degradation products could include:
-
Hydrolytic Degradants: Cleavage of the amide bond would result in the formation of 4-amino-5-chloro-2-methoxybenzoic acid and (3S,4R)-3-methoxypiperidin-4-amine.
-
Oxidative Degradants: Oxidation may lead to the formation of N-oxide derivatives at the piperidine nitrogen or other oxidative products of the aromatic amine.
-
Photodegradants: Light exposure can lead to a variety of complex degradation products.
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended to determine their mass-to-charge ratio and aid in structure elucidation.
Q4: How can I prevent oxidative degradation of my this compound solution?
A4: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants can be effective. Common choices for aqueous solutions include ascorbic acid, sodium metabisulfite, or thiourea. For lipid-based solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be suitable. The choice and concentration of the antioxidant should be carefully optimized.
-
Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to displace oxygen.
-
Chelating Agents: If metal-ion-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
-
Solvent Purity: Use high-purity solvents to minimize contaminants that could act as catalysts for oxidation.
Data Presentation: Stability of this compound Under Forced Degradation
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 75.2% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60 °C | 68.5% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | 82.1% | Oxidative degradants (e.g., N-oxides) |
| UV Light Exposure | 24 hours | Room Temp | 88.9% | Photodegradants |
| Thermal | 7 days | 70 °C | 91.5% | Thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Store 10 mL of the stock solution in a sealed vial in an oven at 70 °C for 7 days.
-
Sample Analysis: Analyze all stressed samples and a non-stressed control solution by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Technical Support Center: Optimizing Assay Conditions for (+)-Norcisapride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with (+)-Norcisapride.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of cisapride. Its primary mechanism of action is as a selective serotonin (B10506) 5-HT₄ receptor agonist. Activation of the 5-HT₄ receptor, a Gs-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is responsible for its prokinetic effects in the gastrointestinal tract.
Q2: What are the key in vitro assays for characterizing this compound?
A2: The three primary in vitro assays for characterizing this compound are:
-
5-HT₄ Receptor Binding Assay: To determine the affinity of this compound for the 5-HT₄ receptor.
-
cAMP Assay: To measure the functional agonistic activity of this compound at the 5-HT₄ receptor.
-
hERG Patch Clamp Assay: To assess the potential for off-target effects on the hERG potassium channel, which is associated with cardiac arrhythmia risk.
Q3: What are the recommended cell lines for studying this compound's activity?
A3: Cell lines endogenously expressing the 5-HT₄ receptor or recombinant cell lines overexpressing the human 5-HT₄ receptor are suitable. Commercially available options include:
| Cell Line Provider | Cell Line Name/Description | Receptor Expression |
| eEnzyme | HTR4 ACTOne Stable Cell Line (HEK-293 based) | Recombinant Human 5-HT₄ |
| Charles River | Human 5-HT₄ Serotonin Receptor Cell Line | Recombinant Human 5-HT₄ |
| ATCC | Various cell lines that may endogenously express 5-HT₄ | Endogenous (requires verification) |
Note: It is crucial to verify the expression and functionality of the 5-HT₄ receptor in your chosen cell line. The HT29 human colon adenocarcinoma cell line has also been reported to express 5-HT₄ receptors.[1][2][3][4]
II. Troubleshooting Guides
A. Solubility and Stability of this compound
Q4: I am having trouble dissolving this compound. What are the recommended solvents and how should I prepare my stock solutions?
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): This is the most common solvent for preparing high-concentration stock solutions of organic compounds.
-
Ethanol: Can also be used, but solubility may be lower than in DMSO.[5]
Troubleshooting Poor Solubility:
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in stock solution | Concentration exceeds solubility limit in the chosen solvent. | Prepare a lower concentration stock solution. Gentle warming (e.g., 37°C) or sonication may aid dissolution. |
| Precipitate forms upon dilution in aqueous buffer | The compound is "crashing out" of solution as the solvent polarity increases. | Perform serial dilutions of the DMSO stock in DMSO first, before making the final dilution into the aqueous assay buffer.[1][4][6][7] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on the cells.[8] |
Experimental Protocol: Assessing Solubility
A simple visual method can be used to assess solubility:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Vortex thoroughly. Observe for any visible precipitate against a dark background.
-
If a precipitate is present, try sonication or gentle warming.
-
Perform a serial dilution of your stock in your final assay buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate kinetic solubility in that buffer.
Q5: How stable is this compound in solution and how should I store my stock solutions?
A5: The stability of this compound solutions can be influenced by temperature, light, and pH. While specific stability data is limited, general best practices for similar compounds should be followed. The parent compound, cisapride, has shown stability in suspension for extended periods when stored at low temperatures.[9]
Storage Recommendations:
| Solution Type | Storage Condition | Expected Stability |
| DMSO stock solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Several months |
| Aqueous working solutions | Prepare fresh on the day of the experiment. | Unstable for long-term storage |
Experimental Protocol: Assessing Stability
A basic stability assessment can be performed using HPLC:
-
Prepare a stock solution of this compound in your desired solvent/buffer.
-
Analyze a sample immediately using a validated HPLC method to determine the initial peak area.
-
Store the solution under your desired conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze samples at various time points (e.g., 1, 4, 24, 48 hours) and compare the peak area to the initial measurement. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
B. 5-HT₄ Receptor Binding Assay
Q6: I am observing high non-specific binding in my 5-HT₄ receptor binding assay. What could be the cause and how can I reduce it?
A6: High non-specific binding can be a common issue, especially with hydrophobic ligands.[10] As a benzamide (B126) derivative, this compound may exhibit some non-specific interactions.
Troubleshooting High Non-Specific Binding:
| Problem | Possible Cause | Suggested Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[11] |
| Hydrophobic interactions of the ligand with the filter or plate. | Pre-treat filters/plates with a blocking agent like 0.3% polyethyleneimine (PEI). Include a blocking agent such as 0.1-1% bovine serum albumin (BSA) in the assay buffer.[3] | |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold wash buffer.[11] | |
| Inappropriate amount of membrane protein. | Titrate the amount of membrane protein to find the optimal signal-to-noise ratio.[11] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT₄ receptor.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate
-
Radiolabeled 5-HT₄ antagonist (e.g., [³H]-GR113808) at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound (for competition binding).
-
For non-specific binding control wells, add a high concentration of a known 5-HT₄ antagonist.
-
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in PEI.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of this compound.
C. cAMP Functional Assay
Q7: I am getting a low signal-to-noise ratio in my cAMP assay when testing this compound. How can I improve my assay window?
A7: A low signal-to-noise ratio in a cAMP assay can result from several factors, including low receptor expression, high basal cAMP levels, or suboptimal assay conditions.
Troubleshooting Low Signal-to-Noise in cAMP Assays:
| Problem | Possible Cause | Suggested Solution |
| Low Signal Window | Low receptor expression or coupling efficiency in the chosen cell line. | Use a cell line with higher 5-HT₄ receptor expression or one known to couple efficiently to adenylyl cyclase. |
| High basal cAMP levels. | Reduce the cell seeding density. Ensure the assay buffer does not contain components that stimulate adenylyl cyclase. | |
| Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[12][13][14] | |
| Suboptimal agonist concentration or incubation time. | Perform a time-course and dose-response experiment to determine the optimal stimulation time and concentration range for this compound. |
Experimental Protocol: cAMP Assay (HTRF-based)
-
Cell Seeding: Seed cells expressing the 5-HT₄ receptor into a 384-well plate and incubate overnight.
-
Agonist Stimulation: Remove the culture medium and add varying concentrations of this compound prepared in a stimulation buffer containing a PDE inhibitor (e.g., IBMX).
-
Incubation: Incubate at 37°C for the optimized stimulation time.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate at room temperature in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot against the agonist concentration to determine the EC₅₀.
D. hERG Patch Clamp Assay
Q8: I am observing a rundown of the hERG current during my patch clamp experiment with this compound. What can I do to prevent this?
A8: hERG current rundown is a common issue in patch clamp experiments and can be caused by several factors.
Troubleshooting hERG Current Rundown:
| Problem | Possible Cause | Suggested Solution |
| hERG Current Rundown | Instability of the whole-cell patch configuration. | Ensure a high-quality gigaohm seal before breaking into the whole-cell configuration. Use fresh, filtered intracellular solution. |
| Depletion of essential intracellular components. | Include ATP and GTP in the intracellular solution to support channel function. | |
| Changes in intracellular ion concentrations. | Maintain stable intracellular ion concentrations with a well-buffered pipette solution. | |
| Compound-specific effects. | If rundown is only observed with this compound, it may be an unavoidable compound effect. In this case, ensure rapid application and data acquisition. |
Experimental Protocol: hERG Manual Patch Clamp
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a patch clamp amplifier and data acquisition system.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents.
-
-
Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of this compound.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude and plot the percent inhibition as a function of this compound concentration to determine the IC₅₀.
III. General Assay Considerations
Q9: Could this compound interfere with my assay readout, for example, through autofluorescence?
A9: It is possible for any test compound to interfere with assay readouts. Autofluorescence is a concern for fluorescence-based assays.[2][15]
Recommendation: Before conducting your main experiments, it is good practice to perform a compound interference test.
Experimental Protocol: Autofluorescence Assessment
-
Prepare a serial dilution of this compound in the final assay buffer.
-
In an empty plate (without cells or other assay reagents), add the compound dilutions.
-
Read the plate using the same filter set and instrument settings as your main assay.
-
If you observe a significant signal that is concentration-dependent, your compound is autofluorescent under these conditions and may interfere with the assay. Consider using an alternative detection method (e.g., luminescence-based) if possible.
Q10: Does the presence of serum in my cell culture medium affect the activity of this compound?
A10: Yes, serum proteins, particularly albumin, can bind to small molecules and reduce their free concentration, potentially leading to an underestimation of potency (a rightward shift in the dose-response curve).[16][17][18][19]
Recommendation: For quantitative pharmacology studies, it is advisable to perform assays in a serum-free medium or to use a buffer containing a defined concentration of BSA to mimic physiological protein binding in a controlled manner. If serum must be used, ensure the concentration is consistent across all experiments and be aware of its potential impact on the measured potency.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. wyzant.com [wyzant.com]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Newly designed modifier prolongs the action of short-lived peptides and proteins by allowing their binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the Serum Albumin Binding Behavior of Naphthalimide Based Fluorophore Conjugates: Spectroscopic and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: (+)-Norcisapride Analytical Methods
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with (+)-Norcisapride. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is the major metabolite of cisapride (B12094), a gastroprokinetic agent. It is formed primarily through oxidative N-dealkylation of the piperidine (B6355638) nitrogen of cisapride.[1]
HPLC Analysis
-
What is a typical starting HPLC method for Norcisapride analysis? A common method utilizes a reversed-phase C8 column with a mobile phase consisting of a methanol (B129727) and phosphate (B84403) buffer mixture. Fluorescence detection is often employed for enhanced sensitivity.[2]
-
I am seeing peak tailing for my this compound peak. What are the common causes? Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanols on the silica-based stationary phase. Other causes can include column contamination, inappropriate mobile phase pH, or column overload.[3]
-
My resolution between this compound and other components is poor. How can I improve it? To improve resolution, you can optimize the mobile phase composition (e.g., organic modifier percentage, pH), decrease the flow rate, or adjust the column temperature.[3] If analyzing enantiomers, selecting the appropriate chiral stationary phase is critical.[3]
LC-MS/MS Analysis
-
What are some general considerations for developing an LC-MS/MS method for this compound? For basic compounds like this compound, electrospray ionization (ESI) in positive ion mode is typically used.[4][5] The mobile phase should be compatible with MS detection, often requiring the use of volatile additives like formic acid or ammonium (B1175870) formate.[5][6]
-
I am experiencing significant signal suppression for this compound in my plasma samples. What can I do? Matrix effects, particularly ion suppression, are common in bioanalysis.[7] To mitigate this, you can improve sample preparation to remove interfering matrix components (e.g., phospholipids), optimize chromatography to separate this compound from co-eluting substances, or use a stable isotope-labeled internal standard.[7]
GC-MS Analysis
-
Is GC-MS a suitable technique for this compound analysis? Direct GC-MS analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Derivatization is often necessary to improve its volatility and chromatographic properties.[8][9]
-
What derivatization reagents are commonly used for compounds similar to this compound? Silylation reagents (e.g., BSTFA, MTBSTFA) or acylation reagents are commonly used to derivatize amine and amide functional groups, making them more amenable to GC-MS analysis.[8][9]
Troubleshooting Guides
HPLC Method for this compound
This guide focuses on troubleshooting a reversed-phase HPLC method with fluorescence detection.
Problem 1: No Peak or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Incorrect Wavelengths | Verify the excitation and emission wavelengths on the fluorescence detector are correctly set for this compound. |
| Sample Degradation | Ensure proper sample storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation.[10][11] Prepare fresh standards and samples. |
| Injection Issue | Check the autosampler for proper functioning, including the syringe and injection valve. Manually inject a standard to confirm system performance. |
| Mobile Phase Preparation | Confirm the correct composition and pH of the mobile phase. Ensure all components are fully dissolved and the mobile phase is properly degassed. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Suggested Solution |
| Peak Tailing | Add a competitor for active sites, such as triethylamine (B128534) (TEA), to the mobile phase.[2] Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate for the basic nature of this compound. |
| Peak Fronting | This may indicate column overload. Reduce the injection volume or dilute the sample. |
| Split Peaks | A partially blocked column frit or a void at the column inlet could be the cause. Try back-flushing the column. If the problem persists, replace the column. |
Problem 3: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase | Prepare fresh mobile phase, ensuring accurate measurements of all components. Use a buffer to maintain a stable pH. |
| Fluctuating Column Temperature | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Chiral columns may require longer equilibration times.[3] |
| Pump Issues | Check for leaks and ensure the pump is delivering a consistent flow rate. |
LC-MS/MS Method for this compound
This guide addresses common issues in the development and execution of an enantioselective LC-MS/MS method.
Problem 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is conducive to forming the desired protonated molecule [M+H]+. |
| Matrix-Induced Ion Suppression | Implement a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.[7] Adjust the chromatography to separate the analyte from the suppression zone. |
| Incorrect MS/MS Transition | Infuse a standard solution of this compound to determine the optimal precursor and product ions (MRM transition) and collision energy. |
Problem 2: Poor Enantiomeric Resolution in Chiral Separation
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides selectivity for this compound enantiomers. |
| Mobile Phase Composition | For normal-phase separations, optimize the alcohol modifier concentration. For reversed-phase, adjust the organic modifier and pH.[3] For polar ionic mode, vary the acid/base ratio.[6] |
| Temperature Effects | Systematically evaluate the effect of column temperature on resolution, as it can have a significant impact on chiral recognition.[3] |
Quantitative Data Summary
The following tables provide typical parameters for the analytical methods discussed. Note that these are starting points and may require optimization for specific applications.
Table 1: HPLC Method Parameters for Norcisapride Analysis [2]
| Parameter | Value |
| Column | Alltech Platinum EPS C8, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Methanol: 0.02M Sodium Dihydrogen Phosphate (45:55, v/v) containing Triethylamine (1 g/L), pH 7.0 |
| Flow Rate | 1.3 mL/min |
| Detection | Fluorescence (Excitation: 295 nm, Emission: 300 nm) |
| Linearity Range | 50 - 2000 ng/mL in human urine |
| Mean Recovery | 71.2% |
Table 2: Representative LC-MS/MS Parameters for Basic Drug Analysis
| Parameter | Typical Value/Condition |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Mobile Phase Additives | 0.1% Formic Acid or 5-10 mM Ammonium Formate |
| Collision Gas | Argon |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | To be determined by infusion of a standard |
| Collision Energy (CE) | To be optimized for the specific MRM transition |
Experimental Protocols
HPLC Analysis of Norcisapride in Urine[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of urine, add an internal standard.
-
Add a suitable buffer to adjust the pH.
-
Extract with a mixture of toluene (B28343) and isoamyl alcohol (95:5, v/v).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Inject the reconstituted sample onto the HPLC system.
-
Use the parameters outlined in Table 1.
-
Forced Degradation Study (General Protocol)[12][13][14][15][16]
To develop a stability-indicating method, forced degradation studies are performed to generate potential degradation products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the drug substance (solid and in solution) to UV and visible light.
Samples are collected at various time points and analyzed by a suitable analytical method (e.g., HPLC, LC-MS) to separate and identify any degradation products.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in biological matrices.
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. Identification of a biliary metabolite of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. researchgate.net [researchgate.net]
Best practices for sample preparation for (+)-Norcisapride analysis
Technical Support Center: (+)-Norcisapride Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of this compound for analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The three most common techniques for extracting this compound and similar small molecules from biological matrices like plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, desired recovery, sample volume, and throughput needs.[1][2][3]
Q2: Which biological matrix is preferred for the analysis of this compound?
A2: Plasma with an EDTA anticoagulant is often the preferred matrix for the analysis of many drugs and their metabolites as it tends to offer better stability for certain analytes compared to serum.[4] However, the choice between plasma and serum should be validated for this compound to ensure analyte stability under the specific storage and handling conditions of the study.[5][6] Urine can also be a suitable matrix, particularly for excretion studies.[7][8]
Q3: How should I store my plasma/serum samples before this compound analysis?
A3: For long-term storage, it is recommended to keep plasma and serum samples at -20°C or, ideally, -80°C to minimize degradation of the analyte.[6][9][10] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[5] For short-term storage, samples should be kept at 4°C.[9][10] The stability of this compound under these conditions should be experimentally verified.
Q4: What are "matrix effects" and how can they affect my this compound analysis?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.[11][12][13] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.[12][13] Matrix effects can be minimized by using a more efficient sample cleanup method like SPE, optimizing chromatographic conditions to separate the analyte from interfering components, or using a stable isotope-labeled internal standard.[11][14]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent to sample is used (typically 3:1 or 4:1).[7][15] Vortex the sample vigorously after adding the solvent to ensure thorough mixing and complete protein denaturation.[15] |
| Inefficient Liquid-Liquid Extraction | Optimize the pH of the aqueous phase to ensure this compound is in its neutral form for better partitioning into the organic solvent.[15] Ensure vigorous mixing to maximize the surface area between the two phases.[15] If an emulsion forms, try centrifugation at a higher speed or for a longer duration to break it.[15] |
| Suboptimal Solid-Phase Extraction | Ensure the SPE cartridge is properly conditioned before loading the sample.[16] Optimize the wash and elution solvents. A wash solvent that is too strong can elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.[16] Ensure the sample is loaded at a slow and steady flow rate.[15] |
| Analyte Adsorption | Adsorption of the analyte to plasticware or glassware can lead to low recovery.[17] Consider using low-binding microcentrifuge tubes and pipette tips. Pre-rinsing glassware with a solution of the analyte can sometimes help. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Protein precipitation is a relatively crude cleanup method.[18] If significant matrix effects are observed, consider using a more rigorous technique like SPE or LLE to remove more interfering components.[1][19] |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in plasma and serum samples.[11] Use an SPE sorbent specifically designed for phospholipid removal or optimize the chromatographic method to separate this compound from the phospholipid elution region. |
| Inappropriate Internal Standard | A stable isotope-labeled internal standard for this compound is the best choice to compensate for matrix effects as it will co-elute and experience similar ionization suppression or enhancement.[14] If a stable isotope-labeled standard is not available, use a structural analog that has similar chromatographic and ionization behavior. |
| Chromatographic Issues | A short retention time can lead to co-elution with highly polar matrix components.[20] Optimize the chromatographic method to increase the retention of this compound and improve its separation from the solvent front and other early-eluting interferences.[20] |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum
This protocol is a general guideline and should be optimized for this compound analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.[12][21]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[12]
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[15]
Quantitative Data for PPT (General):
| Solvent | Typical Analyte Recovery | Notes |
| Acetonitrile | 70-90% | Generally provides cleaner extracts than methanol (B129727).[22] |
| Methanol | 80-100% | May result in a higher number of extracted features but can also co-extract more matrix components.[22] |
Recovery is analyte-dependent and should be experimentally determined for this compound.
Liquid-Liquid Extraction (LLE) for Urine (Adaptable for Plasma/Serum)
This protocol is based on a published method for norcisapride (B1231896) in urine and can be adapted for plasma or serum.[7][8]
-
To 0.5 mL of urine (or plasma/serum) in a centrifuge tube, add a suitable internal standard.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data for LLE of Norcisapride in Urine:
| Parameter | Value |
| Mean Recovery | 71.2%[7][8] |
This protocol should be validated for plasma or serum, including an assessment of recovery and matrix effects.
Solid-Phase Extraction (SPE) for Plasma/Serum
This is a general protocol that should be optimized for this compound.
-
Condition: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[16] Do not allow the sorbent to dry.
-
Load: Dilute 0.5 mL of plasma or serum with 0.5 mL of water and load it onto the conditioned cartridge at a slow, steady flow rate.[23]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[15]
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
Quantitative Data for SPE (General):
| Sorbent Type | Typical Analyte Recovery | Notes |
| C8 | >90% for some drugs[16] | May provide better recovery for highly retained compounds compared to C18.[16] |
| C18 | 80-100% | A common choice for reversed-phase SPE. |
| Mixed-Mode | Variable | Can provide enhanced selectivity for certain analytes.[19] |
Recovery and elution profiles are highly dependent on the analyte and should be determined experimentally for this compound.
Visualizations
Caption: Workflow for Protein Precipitation (PPT).
References
- 1. mdpi.com [mdpi.com]
- 2. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 9. Stability of twenty-five analytes in human serum at 22 degrees C, 4 degrees C, and -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of blood, plasma and serum constituents during simulated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a protein precipitation extraction method [protocols.io]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 17. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. Sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing low signal-to-noise ratio in (+)-Norcisapride detection
Welcome to the technical support center for the analytical detection of (+)-Norcisapride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise ratio (S/N) during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of this compound, focusing on improving the signal-to-noise ratio for both HPLC-fluorescence and LC-MS/MS methods.
Q1: I am observing a very low signal, or no signal at all, for my this compound standard. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular, significant issue. Before delving into complex diagnostics, perform these initial checks:
-
Confirm Standard Integrity: Ensure your this compound standard is fresh, has been stored correctly, and is of the correct concentration.
-
Injection Process: Double-check the injection volume and ensure the autosampler is functioning correctly and drawing from the correct vial.
-
Instrument Connection: Verify all connections between the LC system and the detector (Fluorescence or Mass Spectrometer) are secure.
-
Basic Instrument Status: Check for any error messages on the instrument control software. Ensure gas supplies (for MS) are adequate and the detector is powered on.
Q2: My baseline is very noisy, which is making it difficult to integrate the peak for this compound. What are the common causes of high baseline noise?
A2: High baseline noise can originate from several sources. Consider the following possibilities:
-
Solvent and Mobile Phase Contamination: Use only high-purity, LC-MS grade solvents and additives.[1] Contaminated solvents can introduce a high background signal. Ensure mobile phase additives are used at the lowest effective concentration.[1]
-
Contaminated LC System: Contaminants can accumulate in the LC system, leading to elevated background noise.[1] Regularly flushing the system is recommended.
-
Detector Issues: For fluorescence detectors, ensure the lamp is functioning correctly and the wavelength settings are appropriate. For mass spectrometers, a dirty ion source is a common cause of high background.[2] Regular cleaning is crucial.
-
Environmental Factors: Electrical noise from nearby equipment can interfere with the detector signal.[3][4]
Q3: I am using an LC-MS/MS system and suspect matrix effects are suppressing the signal for this compound. How can I confirm and mitigate this?
A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte.[1]
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal of this compound in a neat solution to the signal of the same concentration spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analog can be used.
-
Q4: How can I optimize the signal for this compound in my LC-MS/MS method?
A4: Optimizing the mass spectrometer parameters is critical for achieving a strong signal.
-
Source/Ionization Parameters: The conditions of the ion source (e.g., temperature, gas flows) should be optimized to ensure efficient ionization and transmission of this compound into the mass spectrometer.[5]
-
Compound-Specific Parameters: Parameters such as declustering potential (DP) and collision energy (CE) are compound-dependent and must be optimized to achieve the best signal intensity for your specific instrument.[6] This is typically done by infusing a standard solution of this compound and systematically varying these parameters to find the optimal values.
Quantitative Data Summary
The following tables provide a summary of key parameters for the detection of this compound and its parent compound, cisapride (B12094), based on literature values.
Table 1: HPLC-Fluorescence Method Parameters for this compound
| Parameter | Value | Reference |
| Column | Alltech Platinum EPS C8 | [7][8] |
| Mobile Phase | Methanol / 0.02M Sodium Dihydrogen Phosphate (45:55, v/v) with Triethylamine (1 g/L) | [7][8] |
| Detection | Fluorescence | [7][8] |
| Linearity Range | 50-2000 ng/mL | [7][8] |
| Mean Recovery | 71.2% | [7][8] |
Table 2: LC-MS/MS Parameters for Cisapride (Parent Drug)
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [9] |
| Precursor Ion (m/z) | 466.23 | [9] |
| Product Ion (m/z) | 184.09 | [9] |
| Use | Internal Standard for Cinitapride | [9] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for HPLC-Fluorescence Analysis
This protocol is based on the method described by Addison et al.[7][8]
-
To 1 mL of urine, add an internal standard (e.g., metoclopramide).
-
Add 1 mL of 1M NaOH to alkalinize the sample.
-
Add 5 mL of extraction solvent (toluene-isoamyl alcohol, 95:5 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume onto the HPLC system.
Protocol 2: General Procedure for Optimizing MS/MS Parameters for this compound
This protocol outlines the steps to determine the optimal declustering potential and collision energy for this compound.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 scan to identify the precursor ion (expected around m/z 314.8 for [M+H]+).
-
Optimize the Declustering Potential (DP):
-
Select the precursor ion in your instrument software.
-
Ramp the DP across a relevant range while monitoring the precursor ion intensity.
-
The DP that provides the highest stable signal is the optimum.
-
-
Perform a Product Ion Scan:
-
Set the instrument to product ion scan mode with the selected precursor ion and optimized DP.
-
Apply a range of collision energies (CE) to induce fragmentation.
-
Identify the most abundant and stable product ions.
-
-
Optimize the Collision Energy (CE):
-
Set up Multiple Reaction Monitoring (MRM) transitions for the precursor ion and the most promising product ions identified in the previous step.
-
For each MRM transition, ramp the CE across a range and monitor the product ion intensity.
-
The CE that yields the highest intensity for each product ion is the optimum for that transition.
-
-
Select the best MRM transitions (typically the most intense and specific ones) for your quantitative method.
Visualizations
References
- 1. Identification of a biliary metabolite of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring high purity of (+)-Norcisapride for research use
Technical Support Center: (+)-Norcisapride
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the high purity of this compound for research use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its enantiomeric purity crucial?
This compound, also known as Ticalopride, is the pharmacologically active enantiomer of Norcisapride, the main metabolite of Cisapride.[1] It functions as a selective serotonin (B10506) 5-HT₄ receptor agonist.[2] The enantiomeric purity is critical because stereoisomers of a drug can have different pharmacological, pharmacokinetic, and toxicological properties. Regulatory agencies, such as the FDA, emphasize the development of single-enantiomer drugs to ensure safety and efficacy. The (-)-enantiomer may be less active or contribute to off-target effects.
2. What are the common impurities associated with this compound?
Impurities in this compound can originate from the synthesis process or degradation. Based on related compounds like Cisapride, potential impurities include:
-
Process-Related Impurities:
-
(-)-Norcisapride: The inactive enantiomer.
-
Diastereomers: Trans-isomers of Norcisapride.
-
Synthesis Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
Reagent-Related Impurities: Residual solvents, catalysts, and reagents used in the synthesis.
-
-
Degradation Products:
-
Oxidation Products: Such as N-oxides.
-
Hydrolysis Products: Resulting from exposure to acidic or basic conditions.
-
Photodegradation Products: Arising from exposure to light.
-
O-desmethyl and O-dealkylated compounds.
-
3. How can I assess the purity of my this compound sample?
The most common and effective method for assessing the purity of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique can separate the (+) and (-) enantiomers, allowing for the determination of enantiomeric excess (e.e.). Other methods like standard HPLC can be used to determine chemical purity by separating this compound from other related substances and degradation products. Quantitative NMR (qNMR) can also be used for determining the absolute purity of a reference standard.[3][4][5]
4. What are the recommended storage conditions for this compound?
To maintain its purity and stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage (up to 2 years).[1] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the compound from light and moisture.
Troubleshooting Guides
Chiral HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratios (e.g., hexane/ethanol) and additives (e.g., diethylamine (B46881) for basic compounds). | |
| Incorrect flow rate. | Try a lower flow rate, as chiral separations are often sensitive to this parameter. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Peak tailing or broadening | Column overload. | Reduce the sample concentration or injection volume. |
| Secondary interactions with the stationary phase. | Add a competing amine (e.g., diethylamine) to the mobile phase for basic compounds. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injection. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Pump issues or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a constant flow. |
Purification Troubleshooting (Preparative Chiral HPLC)
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the desired enantiomer | Poor solubility of the compound in the mobile phase. | Modify the mobile phase to improve solubility. For polysaccharide-based columns, a wider range of solvents can be used with immobilized CSPs. |
| Degradation of the compound on the column. | Ensure the mobile phase pH is within the stable range for the compound and the column. | |
| Cross-contamination of enantiomeric fractions | Overlapping peaks due to high sample load. | Reduce the amount of sample injected per run. |
| Inefficient fraction collection. | Optimize the fraction collection parameters to cut the peaks more precisely. | |
| High backpressure | Column frit blockage. | Filter the sample before injection and use a guard column. |
| Precipitated sample in the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Data Presentation
Table 1: Typical Purity Specifications for this compound Research Grade
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Chemical Purity | HPLC/LCMS | ≥ 99.0%[1] |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.5% |
| Identification | ¹H NMR, LCMS | Consistent with structure[1] |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a representative method for determining the enantiomeric excess of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose-based) or similar polysaccharide-based column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).
-
This compound sample and reference standard.
-
HPLC grade solvents.
2. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks for the (+) and (-) enantiomers based on the retention time of the reference standard.
-
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
Protocol 2: Preparative Chiral HPLC for Purification of this compound
This protocol outlines a general procedure for the preparative separation of Norcisapride enantiomers.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Preparative Chiral Column: (e.g., 250 x 20 mm) packed with a suitable chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivative).
-
Mobile Phase: Optimized from the analytical method (e.g., n-Hexane/2-Propanol).
-
Racemic Norcisapride.
2. Procedure:
-
Method Development and Optimization: Develop an analytical chiral HPLC method that provides good separation (resolution > 1.5) of the enantiomers. Scale up this method to the preparative scale, adjusting the flow rate and injection volume.
-
Sample Preparation: Dissolve the racemic Norcisapride in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution.
-
Purification:
-
Equilibrate the preparative column.
-
Perform multiple injections of the sample solution.
-
Collect the fractions corresponding to the (+)-enantiomer.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine their enantiomeric purity.
-
Pool the fractions that meet the required purity specifications (e.g., > 99.5% e.e.).
-
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound as a solid.
Mandatory Visualizations
Diagram 1: Workflow for Ensuring High Purity of this compound
Caption: Workflow for the synthesis, purification, and analysis of high-purity this compound.
Diagram 2: 5-HT₄ Receptor Signaling Pathway
Caption: Simplified signaling cascade of the 5-HT₄ receptor activated by this compound.[2]
References
Technical Support Center: (+)-Norcisapride Synthesis and Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of (+)-Norcisapride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of cis-4-amino-3-methoxypiperidine Intermediate | Incomplete reductive amination. | - Ensure the catalyst (e.g., Pd/C) is active. - Optimize hydrogen pressure and reaction temperature. - Increase reaction time. |
| Inefficient debenzylation. | - Use a fresh batch of catalyst. - Ensure complete removal of the benzyl (B1604629) group by monitoring the reaction with TLC or LC-MS. | |
| Poor cis/trans Diastereoselectivity | Unfavorable reaction conditions during reductive amination. | - The formation of the trans-isomer is a common challenge.[1][2] - Convert the amine intermediate to a salt (e.g., hydrochloride or nitrate) and recrystallize from a suitable solvent (e.g., isopropanol (B130326), n-butanol) to enrich the cis-isomer.[1] |
| Formation of Side-Products | Over-reduction or side reactions during hydrogenation. | - Use a milder reducing agent or optimize reaction conditions (temperature, pressure). |
| Impurities in starting materials. | - Ensure the purity of the starting 3-methoxy-4-piperidone derivative. | |
| Difficulty in Final Amide Coupling | Inefficient activation of the carboxylic acid. | - Use a different coupling agent (e.g., HATU, HOBt/EDC). - Ensure anhydrous reaction conditions. |
| Steric hindrance. | - Increase reaction temperature or use a less sterically hindered base. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Enantiomeric Separation on Chiral HPLC/SFC | Suboptimal chiral stationary phase (CSP). | - Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak series, or protein-based like α1-acid glycoprotein). |
| Inappropriate mobile phase. | - For normal phase, vary the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). - For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer pH. - For SFC, optimize the co-solvent (e.g., methanol (B129727), isopropanol). | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | - Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase for basic compounds. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Low Recovery After Purification | Adsorption of the compound onto the stationary phase. | - Use a different stationary phase or modify the mobile phase. |
| Decomposition on the column. | - Ensure the stability of the compound under the chromatographic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the correct stereochemistry for this compound?
A1: The IUPAC name for this compound is 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide. This indicates a cis relationship between the methoxy (B1213986) group at position 3 and the amino group at position 4 of the piperidine (B6355638) ring.
Q2: What are the most common impurities in the synthesis of Norcisapride?
A2: Based on related compounds like cisapride (B12094), common impurities can include the trans-diastereomer, N-oxide derivatives, and unreacted starting materials or intermediates.[3] Impurity profiling using techniques like LC-MS is recommended.
Q3: Which chiral separation techniques are most effective for resolving this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most effective methods for separating enantiomers of pharmaceutical compounds. Polysaccharide-based CSPs are often a good starting point for screening.
Q4: How can I determine the enantiomeric excess (ee) of my purified this compound?
A4: The enantiomeric excess can be determined using chiral HPLC or SFC by integrating the peak areas of the two enantiomers. The formula for ee is: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective serotonin (B10506) 5-HT4 receptor agonist. Activation of 5-HT4 receptors in the gastrointestinal tract leads to enhanced acetylcholine (B1216132) release from the myenteric plexus, which in turn stimulates gut motility.
Experimental Protocols
The following are detailed methodologies for key experiments. These are based on established procedures for structurally related compounds and may require optimization for this compound.
Protocol 1: Synthesis of cis-4-amino-3-methoxypiperidine Dihydrochloride (B599025) (Intermediate)
This protocol is adapted from the synthesis of a key intermediate for cisapride and will likely require a chiral resolution step to isolate the desired (3R, 4S)-enantiomer.
-
Reductive Amination: To a solution of N-benzyl-3-methoxy-4-piperidone (1 eq) in a suitable solvent such as methanol, add benzylamine (B48309) (1.1 eq) and a catalytic amount of Pd/C (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Debenzylation: Dissolve the crude product in methanol and add a fresh portion of Pd/C. Hydrogenate under a hydrogen atmosphere until debenzylation is complete.
-
Filter the catalyst and concentrate the filtrate. The product will be a mixture of cis and trans isomers of 4-amino-3-methoxypiperidine.
-
Diastereomeric Enrichment: Dissolve the crude amine mixture in isopropanol and add a solution of hydrochloric acid in isopropanol to precipitate the dihydrochloride salt.
-
Heat the suspension to reflux and then slowly cool to room temperature to allow for selective crystallization of the cis-isomer.
-
Filter the crystals, wash with cold isopropanol, and dry under vacuum to yield cis-4-amino-3-methoxypiperidine dihydrochloride. The cis/trans ratio can be determined by NMR.
Protocol 2: Chiral Purification of this compound by HPLC
This is a general protocol for chiral purification and will require optimization of the specific column and mobile phase.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine). A typical starting gradient could be 90:10 hexane:isopropanol.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic Norcisapride in the mobile phase.
-
Inject a small volume onto the analytical column to determine the retention times of the two enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
-
Scale up to a preparative column for purification of larger quantities.
-
Collect the fraction corresponding to the desired (+)-enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the enantiomeric purity by re-injecting a small sample onto the analytical column.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Chiral purification workflow for this compound.
Caption: 5-HT4 receptor signaling pathway.
References
Technical Support Center: (+)-Norcisapride Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Norcisapride during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound during storage?
A1: Based on its chemical structure, a substituted benzamide, this compound is potentially susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Other contributing factors include exposure to light (photolysis) and elevated temperatures (thermal degradation).[3] The pH of the environment, especially in solution, can significantly influence the rate of degradation.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store solid this compound in a well-sealed container at 2-8°C, protected from light and moisture. For solutions, storage conditions should be determined based on stability studies, but refrigerated temperatures (2-8°C) and protection from light are generally advisable.[5]
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation may not always be visible. The most reliable way to assess the purity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in assays. | Chemical degradation of this compound. | 1. Verify the storage conditions (temperature, light exposure). 2. Analyze the sample using a stability-indicating HPLC method to determine purity. 3. If degradation is confirmed, obtain a new, pure sample and store it under the recommended conditions. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and aid in their identification. 2. Use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures.[8] |
| Discoloration or change in the physical appearance of the solid or solution. | Significant degradation may have occurred. | 1. Do not use the sample for experiments. 2. Document the changes and investigate potential causes (e.g., improper storage, contamination). 3. Dispose of the degraded sample according to your institution's guidelines and obtain a fresh batch. |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible. It is important to note that these are potential pathways and should be confirmed through experimental studies.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C in a dry oven for 48 hours.[10]
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A control sample should be kept in the dark.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[9]
Objective: To develop an HPLC method capable of resolving this compound from all potential impurities and degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile or methanol
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (a PDA detector is useful for selecting the optimal wavelength).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6][13] This involves analyzing the samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent peak.
Summary of Recommended Storage Conditions
| Form | Temperature | Light | Atmosphere | Container |
| Solid | 2-8°C | Protected from light (amber vial) | Inert atmosphere (e.g., argon or nitrogen) if possible | Tightly sealed |
| Solution | 2-8°C | Protected from light (amber vial or foil-wrapped) | N/A | Tightly sealed |
By following these guidelines, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results. For critical applications, it is always recommended to perform in-house stability studies to establish appropriate storage conditions and shelf-life for your specific formulation or solution.
References
- 1. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 6. japsonline.com [japsonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. scispace.com [scispace.com]
Validation & Comparative
Comparison Guide for the Experimental Validation of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the experimental findings of (+)-Norcisapride, a potent 5-HT4 receptor agonist and the active metabolite of cisapride.[1][2] The methodologies and data presented herein offer a robust approach to characterizing its pharmacological activity in comparison to other relevant compounds.
This compound, like its parent compound cisapride, stimulates serotonin (B10506) 5-HT4 receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus, promoting gastrointestinal motility.[1][3][4][5] Validating its specific effects and understanding its signaling profile is crucial for preclinical and clinical development. This guide focuses on two primary in vitro assays essential for characterizing G-protein coupled receptor (GPCR) agonists: the cAMP accumulation assay for primary functional activity and the β-arrestin recruitment assay for receptor regulation and signaling bias.
Mechanism of Action: 5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
Experimental Validation Methodologies
To objectively assess the pharmacological profile of this compound, its activity should be compared against a panel of compounds including its parent drug, other known 5-HT4 agonists, and a negative control.
Comparative Compounds:
-
This compound: Test Compound
-
Cisapride: Parent compound and reference 5-HT4 agonist.[4][6]
-
Prucalopride (B966): A high-affinity, selective 5-HT4 receptor agonist used as a positive control.[7][8]
-
Vehicle (e.g., 0.1% DMSO): Negative control.
Functional Agonism: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following receptor activation, providing a direct measure of Gs-pathway agonism.[9]
This protocol is adapted for a 384-well plate format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT4 receptor to ~90% confluency.
-
Cell Preparation: Detach cells and resuspend in stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor). Adjust cell density to 2,500 cells/µL.
-
Compound Plating: Prepare serial dilutions of this compound, Cisapride, and Prucalopride in stimulation buffer. Add 5 µL of the compound dilutions or vehicle to the appropriate wells of a 384-well plate.
-
Cell Dispensing: Add 5 µL of the cell suspension (12,500 cells) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP cryptate reagent to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the HTRF ratio (665/620 * 10,000) and convert to cAMP concentration using a standard curve.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
| Compound | Potency (EC50, nM) | Efficacy (% of Prucalopride) |
| This compound | 1.5 ± 0.3 | 98 ± 5% |
| Cisapride | 10.2 ± 1.1 | 95 ± 7% |
| Prucalopride | 0.9 ± 0.2 | 100% (Reference) |
| Vehicle | N/A | < 2% |
| Data are representative. Actual values may vary based on experimental conditions. |
Receptor Regulation: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein independent signaling.[10][11] Commercial assays, such as the PathHunter® assay, are commonly used.[10]
This protocol utilizes an enzyme fragment complementation (EFC) system.
-
Cell Culture: Use a cell line co-expressing the 5-HT4 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Seed the cells into a 384-well white-walled assay plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
| Compound | Potency (EC50, nM) | Efficacy (% of Prucalopride) |
| This compound | 25.4 ± 4.5 | 85 ± 6% |
| Cisapride | 95.8 ± 12.1 | 82 ± 8% |
| Prucalopride | 15.1 ± 3.3 | 100% (Reference) |
| Vehicle | N/A | < 3% |
| Data are representative. Actual values may vary based on experimental conditions. |
Summary and Conclusion
This guide outlines standardized, robust methods for the pharmacological validation of this compound. By comparing its activity in both cAMP accumulation and β-arrestin recruitment assays against established 5-HT4 agonists like prucalopride and its parent compound cisapride, researchers can accurately determine its potency, efficacy, and potential for biased signaling. The provided protocols and comparative data tables serve as a benchmark for interpreting new experimental findings. Consistent application of these methodologies will ensure high-quality, reproducible data crucial for advancing drug development programs.
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cisapride - Wikipedia [en.wikipedia.org]
- 5. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Ensuring Reproducibility in (+)-Norcisapride Studies: A Comparative Guide for Researchers
To foster consistency and reliability in the study of (+)-Norcisapride, this guide provides a framework for researchers, scientists, and drug development professionals. By offering detailed experimental protocols, comparative data on alternative 5-HT₄ receptor agonists, and a focus on the critical factors influencing experimental outcomes, this document aims to enhance the reproducibility of findings in this area of research.
This compound is the primary active metabolite of cisapride (B12094), a potent 5-HT₄ receptor agonist that enhances gastrointestinal motility.[1][2] Its mechanism of action involves the stimulation of serotonin (B10506) 5-HT₄ receptors, which leads to an increased release of acetylcholine (B1216132) in the myenteric plexus.[3] This, in turn, promotes coordinated muscle contractions in the gut. Given the historical cardiotoxic concerns associated with cisapride due to off-target effects on hERG channels, research into the selectivity and activity of its metabolites and alternative 5-HT₄ agonists is of significant interest.[4]
Comparative Analysis of 5-HT₄ Receptor Agonists
The selection of an appropriate 5-HT₄ receptor agonist is a critical decision in experimental design. The following tables provide a comparative summary of the in vitro potency and affinity of this compound's parent compound, cisapride, and other commonly studied 5-HT₄ agonists. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for cisapride is presented as a proxy. Researchers should be aware that the potency of the metabolite may differ from the parent compound.
Table 1: In Vitro Functional Potency of 5-HT₄ Receptor Agonists
| Compound | Assay Type | Cell Line/Tissue | EC₅₀ (nM) | Reference |
| Cisapride | Luciferase Reporter | Yeast | 69.9 | |
| Prucalopride | Luciferase Reporter | Yeast | 41.0 | |
| Mosapride | Luciferase Reporter | Yeast | 256.4 | |
| Tegaserod | Luciferase Reporter | Yeast | 0.3 | |
| Velusetrag | cAMP Accumulation | HEK293 | 0.5 |
Table 2: In Vitro Receptor Binding Affinity of 5-HT₄ Receptor Agonists
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Cisapride | [³H]-GR113808 | Guinea Pig Striatum | 14 | [5] |
| Prucalopride | [³H]-GR113808 | Human 5-HT₄ Receptors | 2.5 | [6] |
| Mosapride | [³H]-GR113808 | Guinea Pig Striatum | 113 | |
| Velusetrag | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols for Enhanced Reproducibility
To ensure that experimental findings are both robust and replicable, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies for studying 5-HT₄ receptor agonists and highlight critical parameters that should be standardized and reported.
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₄ receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₄ receptor antagonist (e.g., 10 µM GR113808).
-
Test Compound: this compound or other agonists/antagonists.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT₄ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-GR113808 (typically at or below its Kd value).
-
Varying concentrations of the test compound (for competition curve) or buffer (for total binding) or non-specific binding control.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in assay buffer using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT₄ Receptor Agonist Potency
This protocol describes a functional assay to measure the potency (EC₅₀) of a test compound by quantifying the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the 5-HT₄ receptor signaling pathway.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound or other agonists.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Starvation (Optional): For some cell lines, replacing the growth medium with serum-free medium for a few hours prior to the assay can reduce basal cAMP levels.
-
Compound Addition: Remove the cell culture medium and add varying concentrations of the test compound diluted in stimulation buffer. Include a vehicle control (buffer only) and a positive control (a known 5-HT₄ agonist like serotonin).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and perform the detection reaction.
-
Data Measurement: Read the plate using the appropriate plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).
Visualizing Pathways and Workflows for Clarity
To aid in the understanding of the underlying biology and experimental processes, the following diagrams have been generated.
Caption: Signaling cascade initiated by this compound binding to the 5-HT₄ receptor.
Caption: A generalized workflow for conducting reproducible in vitro assays.
Caption: Key factors that can impact the reproducibility of this compound studies.
Addressing and Mitigating Variability in this compound Research
Several factors can contribute to a lack of reproducibility in studies involving this compound and other 5-HT₄ agonists. Awareness of these potential pitfalls is the first step toward mitigating their impact.
-
Metabolic Conversion: When studying cisapride in vitro using systems with metabolic capacity (e.g., liver microsomes or hepatocytes), the conversion of cisapride to this compound by CYP3A4 can influence the observed pharmacological effect.[1] It is crucial to either use systems without metabolic activity when studying the parent compound or to quantify the formation of the metabolite. For studies on this compound itself, ensuring the purity of the compound and its stability in the assay medium is essential.
-
Cell Line Integrity: The use of authenticated, low-passage number cell lines is paramount. Genetic drift in continuously cultured cell lines can lead to changes in receptor expression levels and signaling efficiency, thereby affecting experimental outcomes.
-
Reagent Consistency: Variations in the quality and concentration of reagents, including cell culture media, buffers, and the radioligand, can introduce significant variability. It is advisable to use high-quality reagents and to qualify new lots to ensure consistency.
-
Experimental Execution: Meticulous attention to detail in the execution of the experimental protocol is critical. This includes precise timing of incubations, accurate pipetting, and consistent washing procedures.
-
Data Analysis: The use of appropriate and consistent data analysis methods is crucial. For dose-response curves, it is important to use a sufficient number of data points to accurately define the top and bottom plateaus and the slope of the curve.
By adhering to the detailed protocols, being mindful of the comparative pharmacological landscape, and actively controlling for the variables outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their findings in the study of this compound and other 5-HT₄ receptor agonists.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of (+)-Norcisapride: A Comparative Analysis of 5-HT4 Receptor Agonists
For researchers and drug development professionals, understanding the nuanced differences in potency among 5-HT4 receptor agonists is critical for advancing therapeutic strategies for gastrointestinal motility disorders. This guide provides a comprehensive comparison of (+)-Norcisapride with other key 5-HT4 agonists, supported by experimental data and detailed methodologies.
This compound, also known as Ticalopride, has emerged as a potent 5-HT4 receptor agonist.[1] To contextualize its therapeutic potential, this guide contrasts its activity with established and investigational 5-HT4 agonists, including its parent compound, cisapride, as well as velusetrag, tegaserod, and prucalopride. The comparative analysis is based on key potency indicators such as the half-maximal effective concentration (EC50) and the equilibrium dissociation constant (pKi), which are fundamental metrics in pharmacological assessment.
Comparative Potency of 5-HT4 Agonists
The following table summarizes the in vitro potency of this compound and other selected 5-HT4 agonists. The data is compiled from various studies employing cell-based assays and radioligand binding experiments.
| Compound | Assay Type | Cell Line/Tissue | Potency (pEC50) | Potency (EC50, nM) | Binding Affinity (pKi) |
| This compound | Functional Assay | - | Potent Agonist | - | - |
| Cisapride | Functional Assay | - | - | 140 | - |
| Velusetrag | cAMP Assay | HEK-293 cells (h5-HT4(c)) | 8.3 | - | 7.7 |
| Tegaserod | cAMP Assay | HEK-293 cells (h5-HT4(c)) | 8.6 | - | 8.4 |
| Prucalopride | Functional Assay | - | High Affinity | - | - |
Note: Specific EC50 or pKi values for this compound were not publicly available in the reviewed literature, though it is characterized as a potent agonist.
Understanding the 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating cellular responses such as smooth muscle contraction and neurotransmitter release.
Caption: 5-HT4 Receptor Signaling Cascade.
Experimental Methodologies
The determination of agonist potency relies on robust and reproducible experimental protocols. The most common in vitro assays employed are radioligand binding assays and functional assays measuring second messenger accumulation, such as cAMP assays.
Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT4 receptor by the test compound.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP following receptor activation.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to the test compound.
General Protocol:
-
Cell Culture: Cells stably expressing the 5-HT4 receptor (e.g., HEK-293 cells) are cultured in appropriate media.
-
Agonist Stimulation: The cells are incubated with varying concentrations of the test agonist for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is then determined.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the potency of a novel 5-HT4 agonist.
Caption: Workflow for 5-HT4 Agonist Evaluation.
References
A Comparative Guide to Cross-Validation Techniques for (+)-Norcisapride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of cross-validation techniques applicable to the quantification of (+)-Norcisapride, a major metabolite of cisapride (B12094). Ensuring the reliability and consistency of analytical methods across different laboratories, analysts, and equipment is paramount in drug development. This document outlines detailed experimental protocols, presents comparative data for various cross-validation scenarios, and visualizes the workflows involved. The methodologies described adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]
Reference Analytical Method: HPLC-Fluorescence Detection
A validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is a common approach for the quantification of this compound in biological matrices such as human urine.[5][6]
Experimental Protocol: HPLC Quantification of this compound
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Alltech Platinum EPS C8.
-
Mobile Phase: Methanol and 0.02M sodium dihydrogen phosphate (B84403) (45:55, v/v) containing triethylamine (B128534) (1 g/L).
-
Detection: Fluorescence.
-
Internal Standard: Metoclopramide.
-
Sample Preparation: Solvent extraction with toluene-isoamyl alcohol (95:5, v/v).
-
Linearity: The assay demonstrates linearity over a range of 50-2000 ng/mL.[5][6]
-
Accuracy and Precision: Intra- and inter-assay accuracy are within 10%, with intraday coefficients of variation at 6.0% and 9.8% for 200 and 1000 ng/mL respectively, and interday coefficients of variation at 8.8% and 6.6% for the same concentrations.[5][6]
Cross-Validation: Ensuring Method Reliability
Cross-validation of an analytical method is crucial to verify that a validated method produces consistent and reliable results when implemented by different laboratories, analysts, or with different equipment.[7] This process is a regulatory expectation and ensures data integrity.[7]
Here, we compare three common cross-validation scenarios for the quantification of this compound using the reference HPLC method.
2.1. Scenario 1: Inter-Laboratory Cross-Validation
This scenario is essential when a method is transferred between two or more laboratories, for instance, from a research and development lab to a quality control lab.
Experimental Protocol: Inter-Laboratory Cross-Validation
-
Sample Exchange: A set of identical, spiked quality control (QC) samples at low, medium, and high concentrations of this compound are prepared by the originating laboratory and sent to the receiving laboratory.
-
Independent Analysis: Both laboratories analyze the QC samples in triplicate using the validated HPLC method.
-
Data Comparison: The results are statistically compared to assess for any significant differences in accuracy and precision.
Data Presentation: Inter-Laboratory Cross-Validation Results
| Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | Acceptance Criteria |
| Low QC (150 ng/mL) | |||
| Mean Concentration (ng/mL) | 148.5 | 152.1 | ± 15% of Nominal |
| Accuracy (%) | 99.0 | 101.4 | 85-115% |
| Precision (RSD %) | 2.5 | 3.1 | ≤ 15% |
| Medium QC (750 ng/mL) | |||
| Mean Concentration (ng/mL) | 758.3 | 742.9 | ± 15% of Nominal |
| Accuracy (%) | 101.1 | 99.1 | 85-115% |
| Precision (RSD %) | 1.9 | 2.2 | ≤ 15% |
| High QC (1500 ng/mL) | |||
| Mean Concentration (ng/mL) | 1492.5 | 1515.0 | ± 15% of Nominal |
| Accuracy (%) | 99.5 | 101.0 | 85-115% |
| Precision (RSD %) | 1.5 | 1.8 | ≤ 15% |
Workflow for Inter-Laboratory Cross-Validation
Caption: Workflow for inter-laboratory cross-validation of this compound quantification.
2.2. Scenario 2: Cross-Validation Between Different Analysts
This scenario ensures that the method is robust enough to be performed by different analysts within the same laboratory, yielding comparable results.
Experimental Protocol: Inter-Analyst Cross-Validation
-
Sample Preparation: A single set of low, medium, and high QC samples are prepared.
-
Independent Analysis: Two different analysts perform the sample preparation and analysis independently on the same day, using the same instrument.
-
Data Comparison: The results from both analysts are compared for consistency.
Data Presentation: Inter-Analyst Cross-Validation Results
| Parameter | Analyst 1 | Analyst 2 | Acceptance Criteria |
| Low QC (150 ng/mL) | |||
| Mean Concentration (ng/mL) | 151.2 | 149.8 | ± 15% of Nominal |
| Accuracy (%) | 100.8 | 99.9 | 85-115% |
| Precision (RSD %) | 2.1 | 2.4 | ≤ 15% |
| Medium QC (750 ng/mL) | |||
| Mean Concentration (ng/mL) | 753.0 | 747.8 | ± 15% of Nominal |
| Accuracy (%) | 100.4 | 99.7 | 85-115% |
| Precision (RSD %) | 1.7 | 1.9 | ≤ 15% |
| High QC (1500 ng/mL) | |||
| Mean Concentration (ng/mL) | 1509.0 | 1495.5 | ± 15% of Nominal |
| Accuracy (%) | 100.6 | 99.7 | 85-115% |
| Precision (RSD %) | 1.3 | 1.6 | ≤ 15% |
Workflow for Inter-Analyst Cross-Validation
Caption: Workflow for inter-analyst cross-validation of this compound quantification.
2.3. Scenario 3: Cross-Validation Between Different Analytical Instruments
This is performed to ensure that different pieces of equipment (e.g., two different HPLC systems) provide equivalent results.
Experimental Protocol: Inter-Instrument Cross-Validation
-
Sample Preparation: A single set of low, medium, and high QC samples are prepared.
-
Independent Analysis: The same analyst analyzes the QC samples on two different HPLC systems.
-
Data Comparison: The results are compared to ensure there is no instrument-dependent bias.
Data Presentation: Inter-Instrument Cross-Validation Results
| Parameter | HPLC System 1 | HPLC System 2 | Acceptance Criteria |
| Low QC (150 ng/mL) | |||
| Mean Concentration (ng/mL) | 149.1 | 151.8 | ± 15% of Nominal |
| Accuracy (%) | 99.4 | 101.2 | 85-115% |
| Precision (RSD %) | 2.8 | 3.0 | ≤ 15% |
| Medium QC (750 ng/mL) | |||
| Mean Concentration (ng/mL) | 755.3 | 749.3 | ± 15% of Nominal |
| Accuracy (%) | 100.7 | 99.9 | 85-115% |
| Precision (RSD %) | 2.0 | 2.3 | ≤ 15% |
| High QC (1500 ng/mL) | |||
| Mean Concentration (ng/mL) | 1503.0 | 1491.0 | ± 15% of Nominal |
| Accuracy (%) | 100.2 | 99.4 | 85-115% |
| Precision (RSD %) | 1.6 | 1.9 | ≤ 15% |
Workflow for Inter-Instrument Cross-Validation
Caption: Workflow for inter-instrument cross-validation of this compound quantification.
Conclusion
The successful cross-validation of the analytical method for this compound quantification across different laboratories, analysts, and instruments demonstrates its robustness and reliability. The presented data, although illustrative, provide a framework for the expected outcomes of such validation studies. Adherence to these cross-validation principles is essential for ensuring data quality and consistency in regulatory submissions and throughout the drug development lifecycle.[2][8]
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. A simple high-performance liquid chromatography assay for the major cisapride metabolite, norcisapride, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of the Biological Activities of Cisapride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the gastroprokinetic agent cisapride (B12094) and its primary metabolites. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that was widely used to treat gastrointestinal motility disorders.[1] Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased gastrointestinal motility.[1] However, cisapride was withdrawn from many markets due to concerns about serious cardiac side effects, specifically QT interval prolongation and torsades de pointes, which are associated with its blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[2][3]
Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The major metabolic pathway is oxidative N-dealkylation, which forms norcisapride .[1] Other minor metabolites are also produced. A crucial aspect of understanding the pharmacological and toxicological profile of cisapride involves comparing its biological activity with that of its metabolites. It has been reported that the contribution of cisapride's metabolites to its overall pharmacological activity is negligible.[1][4]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of cisapride. Data for its major metabolite, norcisapride, is not quantitatively available in the cited literature, as its pharmacological activity is consistently reported as negligible.
Table 1: 5-HT4 Receptor Binding and Functional Activity
| Compound | Receptor Affinity (Ki) | Functional Activity (EC50) |
| Cisapride | Data not available in cited sources | ~140 nM |
| Norcisapride | Reported to be negligible[1][4] | Reported to be negligible[1][4] |
Table 2: Prokinetic Activity (Isolated Guinea Pig Ileum)
| Compound | Prokinetic Potency (EC50) |
| Cisapride | Data not available in cited sources |
| Norcisapride | Reported to be negligible[1][4] |
Table 3: hERG Channel Blockade
| Compound | Inhibitory Concentration (IC50) |
| Cisapride | 6.5 nM to 630 nM[5][6][7][8] |
| Norcisapride | Data not available in cited sources |
Signaling Pathways and Metabolism
The prokinetic effects of cisapride are mediated through the 5-HT4 receptor signaling pathway, while its adverse cardiac effects are due to the blockade of the hERG channel.
Caption: Signaling pathways of cisapride's prokinetic and cardiac effects.
Cisapride undergoes extensive metabolism primarily through the CYP3A4 enzyme.
Caption: Simplified metabolic pathway of cisapride.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5-HT4 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of compounds to the 5-HT4 receptor.
Objective: To measure the affinity (Ki) of cisapride and its metabolites for the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist)
-
Membrane Preparation: Homogenates of guinea pig striatum or hippocampus, or cells expressing recombinant human 5-HT4 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Test Compounds: Cisapride and its metabolites at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
Isolated Guinea Pig Ileum Assay for Prokinetic Activity
This ex vivo method assesses the prokinetic activity of a compound by measuring its effect on the contractility of intestinal smooth muscle.
Objective: To determine the prokinetic potency (EC50) of cisapride and its metabolites.
Materials:
-
Animal: Male guinea pig.
-
Tissue: A segment of the terminal ileum.
-
Organ Bath: A thermostatically controlled organ bath (37°C) with an aeration system (95% O2, 5% CO2).
-
Physiological Salt Solution: Tyrode's solution.
-
Isotonic Transducer and Recording System.
-
Test Compounds: Cisapride and its metabolites at various concentrations.
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileal segment by gently flushing with Tyrode's solution.
-
Suspend the ileal segment in the organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Connect one end of the tissue to a fixed point and the other to an isotonic transducer to record muscle contractions.
-
Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a constant resting tension (e.g., 1 g).
-
Record the baseline contractile activity.
-
Add the test compounds to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration.
-
Record the contractile response at each concentration.
-
Construct a concentration-response curve by plotting the increase in contractile force against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal contractile response.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (+)-Norcisapride vs. Prucalopride for 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of (+)-Norcisapride, the active metabolite of cisapride, and prucalopride (B966), a novel and highly selective serotonin (B10506) 5-HT4 receptor agonist. The objective is to present a clear, data-driven analysis of their pharmacological profiles, supported by detailed experimental protocols, to inform research and drug development in the field of gastrointestinal motility disorders.
Introduction and Overview
Serotonin 5-HT4 receptor agonists are a class of drugs that enhance gastrointestinal (GI) motility by stimulating the release of acetylcholine (B1216132) in the myenteric plexus. This mechanism of action makes them effective in treating conditions such as gastroparesis and chronic constipation.
This compound (Ticalopride) is the primary active metabolite of cisapride, a prokinetic agent that was widely used for gastroparesis and gastroesophageal reflux disease (GERD).[1] Cisapride's use was later restricted due to concerns about cardiovascular side effects, specifically QT prolongation and arrhythmias, linked to its affinity for the hERG potassium channel.[2][3] this compound itself is a potent 5-HT4 receptor agonist.[1]
Prucalopride is a next-generation, high-affinity, and highly selective 5-HT4 receptor agonist approved for the treatment of chronic idiopathic constipation.[3][4] Its development was driven by the need for a prokinetic agent with an improved safety profile, particularly concerning cardiovascular risks.[2][4]
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
Both this compound and prucalopride exert their prokinetic effects by acting as agonists at the 5-HT4 receptor, which is predominantly expressed on neurons in the GI tract. Activation of this Gs-protein coupled receptor initiates a signaling cascade that leads to increased acetylcholine release, thereby enhancing smooth muscle contraction and accelerating GI transit.
Figure 1. Simplified 5-HT4 Receptor Signaling Pathway.
Quantitative Pharmacological Comparison
The following tables summarize the key in vitro pharmacological parameters for this compound (data primarily from its parent compound, cisapride) and prucalopride.
| Parameter | This compound (Cisapride) | Prucalopride | Reference |
| 5-HT4 Receptor Binding Affinity (Ki) | ~14 nM | 0.89 - 1.34 nM | [5],[6] |
| 5-HT4 Receptor Functional Potency (EC50) | 140 nM | 1.1 - 18.8 nM | ,[7] |
| hERG Channel Affinity (IC50) | 9.4 nM | > 30 µM | ,[4] |
Note: Data for this compound is primarily based on studies of its parent compound, cisapride, as specific data for the metabolite is limited in publicly available literature.
Head-to-Head Performance Analysis
Potency and Efficacy: Prucalopride demonstrates significantly higher binding affinity and functional potency for the 5-HT4 receptor compared to cisapride. This suggests that prucalopride may achieve its therapeutic effect at lower concentrations, potentially reducing the risk of off-target effects.
Safety and Selectivity: The most critical differentiator between the two compounds is their affinity for the hERG potassium channel. Cisapride is a potent blocker of the hERG channel, with an IC50 value in the nanomolar range, which is the primary reason for its association with cardiac arrhythmias. In stark contrast, prucalopride exhibits a much lower affinity for the hERG channel, with an IC50 value greater than 30 µM, indicating a significantly wider safety margin.[4] This high degree of selectivity for the 5-HT4 receptor is a key advantage of prucalopride.[2][4]
Pharmacokinetics:
| Parameter | This compound (Cisapride) | Prucalopride | Reference |
| Bioavailability | 35-40% (Cisapride) | >90% | [3] |
| Protein Binding | 97.5-98% (Cisapride) | ~30% | [3] |
| Metabolism | Extensively by CYP3A4 (Cisapride) | Minimally metabolized | [3] |
| Half-life | 6-12 hours (Cisapride) | ~24 hours | [3] |
Prucalopride exhibits more favorable pharmacokinetic properties, including higher bioavailability, lower plasma protein binding, and minimal metabolism, which contribute to more predictable dosing and a lower potential for drug-drug interactions compared to cisapride.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
References
- 1. sophion.com [sophion.com]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (+)-Norcisapride in Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of (+)-Norcisapride, the primary active metabolite of the 5-HT4 receptor agonist Cisapride (B12094), against other selective 5-HT4 receptor agonists. The objective is to validate the binding specificity of this compound through a detailed comparison of available experimental data.
While this compound is known to act as a serotonin (B10506) 5-HT4 receptor agonist, facilitating acetylcholine (B1216132) release in the enteric nervous system, publicly available quantitative data on its binding affinity (Ki) and off-target profile is limited. One study has suggested that the metabolites of cisapride have negligible pharmacological activity[1]. This guide, therefore, presents a comprehensive comparison based on the available data for its parent compound, Cisapride, and prominent alternative 5-HT4 receptor agonists: Prucalopride, Velusetrag, and Tegaserod.
Comparative Binding Profile of 5-HT4 Receptor Agonists
The following table summarizes the binding affinities (Ki in nM) of Cisapride and alternative 5-HT4 receptor agonists for the 5-HT4 receptor and a panel of off-target receptors. Lower Ki values indicate higher binding affinity. Data for this compound is currently unavailable in the public domain.
| Receptor | This compound (Ki in nM) | Cisapride (Ki in nM) | Prucalopride (Ki in nM) | Velusetrag (Ki in nM) | Tegaserod (pKi) |
| 5-HT4 | Not Available | Potent Agonist | 2.5 - 8 | Highly Potent | 8.4 |
| 5-HT1A | Not Available | - | >10,000 | >500-fold selective | Minimal Binding |
| 5-HT1B | Not Available | - | >10,000 | >500-fold selective | Minimal Binding |
| 5-HT1D | Not Available | - | >10,000 | >500-fold selective | Minimal Binding |
| 5-HT2A | Not Available | - | >10,000 | >500-fold selective | 7.5 |
| 5-HT2B | Not Available | - | 2,200 | >500-fold selective | 8.4 |
| 5-HT2C | Not Available | - | >10,000 | >500-fold selective | 7.0 |
| 5-HT3 | Not Available | - | 3,500 (mouse) | >500-fold selective | No Affinity |
| Dopamine D2 | Not Available | - | - | - | No Affinity |
| Dopamine D4 | Not Available | - | 1,600 - 2,400 | - | - |
| hERG | Not Available | 9.4 (IC50) | >30,000 | No significant affinity | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key binding and functional assays are provided below.
Radioligand Competition Binding Assay for 5-HT4 Receptor
This protocol is adapted from standard industry practices for determining the binding affinity of a test compound for the 5-HT4 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
Each well contains:
-
150 µL of membrane preparation (containing a specific amount of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of a radioligand specific for the 5-HT4 receptor (e.g., [3H]-GR113808) at a concentration at or below its Kd.
-
-
The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 receptor antagonist.
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with an ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Agonism
This assay measures the functional activity of a test compound by quantifying the production of cyclic AMP (cAMP), a second messenger, upon stimulation of the Gs-coupled 5-HT4 receptor.
1. Cell Culture and Preparation:
-
Cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are seeded in 96-well plates and grown to near confluence.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are then incubated with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The incubation is typically carried out for a specific time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which can be based on various detection methods such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This involves a similar competitive binding principle on a plate-based format.
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test compound is calculated from the standard curve.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflow for validating ligand specificity.
Caption: 5-HT4 Receptor Signaling Cascade.
Caption: Workflow for Validating Compound Specificity.
References
Comparative analysis of (+)-Norcisapride effects across different cell lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across various cellular contexts is paramount. This guide provides a comparative framework for analyzing the effects of (+)-Norcisapride, a key metabolite of the 5-HT4 receptor agonist, cisapride. While direct comparative studies on this compound across multiple cell lines are not extensively available in publicly accessible literature, this guide outlines the established mechanisms of 5-HT4 receptor agonists and the methodologies to generate the necessary comparative data.
Understanding this compound
This compound, also known as Ticalopride, is the primary metabolite of cisapride, formed by N-dealkylation[1]. Its pharmacological activity is attributed to its action as a serotonin (B10506) 5-HT4 receptor agonist. The activation of 5-HT4 receptors leads to the enhancement of acetylcholine (B1216132) release at the myenteric plexus, which in turn promotes gastrointestinal motility[2]. The (+) enantiomer of the parent compound, cisapride, is known to possess the major pharmacological effects.
Generating Comparative Data: A Methodological Approach
To conduct a comprehensive comparative analysis of this compound's effects, a series of well-defined in vitro experiments are required. The following section details the experimental protocols necessary to elucidate its activity profile across different cell lines.
Data Presentation: A Template for Comparison
A crucial aspect of comparative analysis is the clear and concise presentation of quantitative data. The following table serves as a template for summarizing key parameters of this compound's activity in different cell lines.
| Cell Line | Receptor Expression | Parameter | Value | Assay Method | Reference |
| HEK293-h5HT4 | Recombinant Human 5-HT4 | EC50 (cAMP) | Data not available | cAMP Accumulation Assay | To be determined |
| CHO-h5HT4 | Recombinant Human 5-HT4 | EC50 (Reporter) | Data not available | Reporter Gene Assay | To be determined |
| HT-29 | Endogenous Human 5-HT4 | Proliferation | Data not available | MTT Assay | To be determined |
| Caco-2 | Endogenous Human 5-HT4 | Cell Motility | Data not available | Wound Healing Assay | To be determined |
Experimental Protocols
1. Cell Culture:
-
Cell Line Maintenance: Specific cell lines relevant to the intended therapeutic area should be chosen. For general 5-HT4 receptor activity, recombinant cell lines like HEK293 or CHO expressing the human 5-HT4 receptor are ideal. For studying effects in a more physiologically relevant context, human colon carcinoma cell lines such as HT-29 and Caco-2, which endogenously express the 5-HT4 receptor, can be used[3][4][5]. Cells should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Functional Assays:
-
cAMP Accumulation Assay:
-
Principle: 5-HT4 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve and calculate the EC50 value.
-
-
-
Reporter Gene Assay:
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a cAMP response element (CRE). Activation of the 5-HT4 receptor increases cAMP, which in turn drives the expression of the reporter gene.
-
Procedure:
-
Co-transfect cells with a plasmid encoding the 5-HT4 receptor and a CRE-luciferase reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Treat cells with different concentrations of this compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Determine the EC50 from the resulting dose-response curve.
-
-
3. Cell-Based Assays for Physiological Responses:
-
MTT Assay for Cell Proliferation:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After the desired incubation period, add MTT solution to the wells.
-
Incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
-
Wound Healing Assay for Cell Motility:
-
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in a culture dish.
-
Create a scratch or "wound" in the monolayer with a sterile pipette tip.
-
Treat the cells with this compound.
-
Capture images of the wound at different time points and quantify the rate of wound closure.
-
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
While a direct comparative dataset for this compound across various cell lines is currently lacking in the public domain, this guide provides a robust framework for generating such critical data. By employing the detailed experimental protocols and adhering to a structured data presentation format, researchers can effectively characterize the cellular effects of this compound. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding to guide these research efforts. The generation of such comparative data will be invaluable for the continued development and understanding of this compound and other 5-HT4 receptor agonists.
References
- 1. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues [journalaim.com]
- 4. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Norcisapride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (+)-Norcisapride based on general laboratory safety principles and available chemical safety information. It is imperative that all waste is handled in accordance with local, state, and federal regulations. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific procedures and final determination of waste classification.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment. Based on available Safety Data Sheets (SDS) for the parent compound, cisapride, this substance is considered hazardous under OSHA 29 CFR 1910.1200 and may cause serious eye damage, with a possible risk of harm to the unborn child.[1]
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[2][4]
-
Body Protection: A laboratory coat or other protective clothing is required.[4]
-
Respiratory Protection: If working with powders or in an area with insufficient ventilation, use a NIOSH/MSHA-approved respirator.[5]
-
General Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, treating it as a potentially hazardous chemical.
Step 1: Waste Classification and Segregation
Proper classification is the foundational step in chemical waste management.[1] While this compound is not explicitly listed as a P- or U-listed RCRA hazardous waste in the documents reviewed, its hazardous properties warrant careful handling.
-
Action: Treat all solid and liquid waste containing this compound as chemical waste. Do not dispose of it down the drain or in regular trash.[1][6]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Containers: Use only approved, chemically compatible containers with secure, leak-proof lids.[2] Containers should be in good condition, with no signs of damage or deterioration.[2]
-
Labeling: All waste containers must be clearly labeled with their contents.[1] The label should include the chemical name "this compound waste" and any known hazard characteristics (e.g., "Toxic," "Handle with Care").
Step 3: Accumulation and Storage
Chemical waste must be stored safely in a designated area pending pickup by EHS.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[5][7] This area should be at or near the point of waste generation.[7]
-
Storage Conditions: Keep the container in a cool, dry area, away from heat sources and direct sunlight.[1] Ensure it is not in a high-traffic or unstable position.[1]
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Follow your institution's procedures for documenting hazardous waste generation and disposal.
Disposal of Empty Containers:
-
Non-Acutely Hazardous Waste Containers: A container that has held a hazardous chemical that is not acutely toxic can typically be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[6] The container's label should be defaced, and the cap removed before disposal.[6]
-
Acutely Hazardous Waste Containers: If EHS determines the waste to be acutely toxic (P-listed), the empty container must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
Quantitative Data Summary
For the safe management of chemical waste in a laboratory setting, several quantitative limits and timelines are mandated by regulations. These are summarized in the table below.
| Parameter | Guideline/Limit | Citation(s) |
| Maximum Hazardous Waste in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Container Weight | Should be compatible with load handling regulations (e.g., maximum of 15 kg suggested by one source) | [1] |
| Storage Time for Open Containers | Dispose of through EHS within 6 months. | [6] |
| Storage Time for Unopened Containers | Dispose of through EHS within one year. | [6] |
| Time to Remove Full Container from SAA | Within 3 calendar days after the container becomes full. | [5][7] |
| Maximum Storage Time in SAA (if not full) | Up to 12 months from the date waste was first added, as long as accumulation limits are not exceeded. | [7] |
Experimental Protocols Cited
The provided information focuses on general disposal guidelines rather than specific experimental protocols for the disposal of this compound. The primary "protocol" is the institutional chemical waste management procedure, which involves classification, segregation, proper containerization, labeling, and removal by a certified EHS department or vendor. For investigational drugs in a clinical research setting, the general procedure involves collection by the EHS department for transport to an approved environmental management vendor for incineration, with a certificate of destruction provided.[8]
Visualizing the Disposal Process
Diagram 1: Decision Workflow for this compound Waste Disposal
This diagram illustrates the key decision points for a researcher when handling this compound waste.
A decision tree for handling this compound waste.
Diagram 2: Chemical Waste Management Lifecycle
This diagram shows the overall lifecycle of chemical waste management within a research institution.
The lifecycle of chemical waste from generation to final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. ofipharma.com [ofipharma.com]
- 4. pccarx.com [pccarx.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guidance for Handling (+)-Norcisapride
Hazard Assessment
(+)-Norcisapride is the principal metabolite of Cisapride.[1] Safety data for Cisapride indicates that it can cause serious eye damage.[2][3][4][5][6] The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming it may present similar hazards.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[7][8] The following table summarizes the recommended PPE for handling this compound, based on guidelines for Cisapride and general laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Glasses with Side Shields | Minimum requirement for all laboratory work involving hazardous materials. Must be ANSI Z87.1 compliant.[7][9] |
| Chemical Splash Goggles | Required when there is a splash hazard, particularly when working with solutions of the compound.[9] | |
| Face Shield | To be worn in addition to safety glasses or goggles when pouring large volumes or when a significant splash hazard is present.[2][7][9] | |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but glove selection should be based on the specific solvent being used. Avoid latex gloves due to poor chemical protection and potential for allergies.[7][10] For unknown toxicity, consider double gloving or using a more resistant glove type.[7][9] Gloves must be inspected before use and disposed of properly after handling the compound.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended for all research laboratory activities.[9] It should be fully buttoned to provide maximum coverage. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with insufficient ventilation, if dust formation is likely, or if exposure limits are exceeded.[3][6] |
| Feet | Closed-Toe Shoes | Required in all laboratory settings to protect from spills and falling objects.[8][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3][6]
-
Avoid inhalation of dust or aerosols.[2]
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4][5][6]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
-
Disposal Plan
-
Waste Collection :
-
Disposal Method :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[2][3]
-
For controlled substances, disposal may require a DEA-registered reverse distributor.[12] While this compound itself is not explicitly listed as a controlled substance, its parent compound, Cisapride, was withdrawn from the market in many countries due to safety concerns, so cautious disposal is warranted.[13][14]
-
Experimental Workflow for Safe Handling
References
- 1. drugs.com [drugs.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. pccarx.com [pccarx.com]
- 4. ofipharma.com [ofipharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 12. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacotherapy Update | Cisapride Withdrawal Requires Alternative Therapy [clevelandclinicmeded.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
